Cholera autoinducer 1
Description
Properties
IUPAC Name |
(3S)-3-hydroxytridecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRHIIOUJRCXDH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)[C@H](CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004296-82-5 | |
| Record name | CAI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004296825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V33V4UW6NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Cholera Autoinducer 1 (CAI-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Quorum Sensing in Vibrio cholerae
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to monitor their population density and collectively regulate gene expression.[1] This process relies on the production, release, and detection of signaling molecules known as autoinducers.[1][2] In the human pathogen Vibrio cholerae, the causative agent of cholera, quorum sensing plays a critical role in controlling virulence factor expression and biofilm formation.[1][3][4]
Discovery and Structural Elucidation of CAI-1
The Biosynthesis of CAI-1
The CAI-1 Signaling Pathway
Quantitative Data Summary
Table 1: CAI-1 Concentration in V. cholerae Culture
| Cell Density (OD600) | CAI-1 Concentration (nM) | Reference |
|---|---|---|
| < 0.5 | Undetectable | [9] |
| 0.5 | 27 | [9] |
| 2.0 | 220 |[9] |
Table 2: Receptor Agonist Potency
| Compound | Receptor | EC50 (nM) | Reference |
|---|---|---|---|
| Ea-C8-CAI-1 | CqsSVh | 100 | [10] |
| CAI-1 (C10) | CqsSVc | More potent than C8 | [10] |
| Ea-CAI-1 | CqsSVc | More potent than CAI-1 | [4] |
| DK-CAI-1 | CqsSVc | Weak activity | [4] |
Note: EC50 (half maximal effective concentration) values indicate the concentration of a ligand that induces a response halfway between the baseline and maximum. Vh = V. harveyi, Vc = V. cholerae.
Table 3: CqsS Receptor Abundance in V. cholerae
| Cell Density (OD600) | CqsS Dimers per Cell (approx.) | Calculated CqsS Concentration (pM) | Reference |
|---|---|---|---|
| 0.2 | 40 | 11 | [9] |
| 2.0 | 170 | 480 |[9] |
Key Experimental Protocols
CAI-1 Activity Bioluminescence Bioassay
-
Strain Preparation: Culture a V. cholerae reporter strain (e.g., a luxO mutant containing the V. harveyi luxCDABE operon, which produces light in response to autoinducers) overnight in a suitable medium like LB broth.
-
Assay Preparation: Dilute the overnight culture 1:50 or 1:100 into fresh medium.
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure bioluminescence (in Relative Light Units, RLU) and cell density (OD600) using a plate reader.
-
Analysis: Normalize bioluminescence by dividing RLU by OD600 to account for differences in cell growth. Compare the activity of test samples to the controls.
In Vitro CqsA Enzyme Assay
This protocol assesses the biosynthetic activity of the CqsA enzyme.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Purified CqsA enzyme.
-
Substrates: (S)-adenosylmethionine (SAM) and decanoyl-coenzyme A (d-CoA).
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Reaction Buffer (e.g., Tris-HCl with appropriate pH).
-
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a set time (e.g., 30 minutes to several hours).
-
Reaction Termination: Stop the reaction by adding an organic solvent like acetonitrile (ACN) or by heat inactivation.
-
Product Detection:
-
Bioassay: Centrifuge the terminated reaction to pellet precipitated protein. Add a small volume of the cleared supernatant to the bioluminescence bioassay described in section 6.1 to detect the production of active autoinducer molecules.
-
Conclusion
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 3. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric regulation of quorum-sensing receptors drives autoinducer-specific gene expression programs in Vibrio cholerae | PLOS Genetics [journals.plos.org]
- 10. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Cholera Autoinducer 1: Structure, Function, and Experimental Analysis
Introduction to Quorum Sensing in Vibrio cholerae
Structure and Properties of this compound (CAI-1)
Chemical Properties
| Molecule | Chemical Name | Formula | Molecular Weight ( g/mol ) | Reference |
| CAI-1 | (S)-3-hydroxytridecan-4-one | C₁₃H₂₆O₂ | 214.34 | [4][5] |
| Amino-CAI-1 | 3-aminotridecan-4-one | C₁₃H₂₇NO | Not explicitly stated | [4] |
| Ea-CAI-1 | 3-aminotridec-2-en-4-one | C₁₃H₂₅NO | 211.35 (derived from formula) | [2][7] |
| AI-2 | (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran borate | C₅H₁₁BO₆ | Not explicitly stated | [5] |
Biosynthesis of CAI-1
The CAI-1 Signaling Pathway
Function of CAI-1 in Vibrio cholerae
Regulation of Biofilm Formation
Regulation of Virulence
Quantitative Data on CAI-1 Concentration
| Condition | CAI-1 Concentration (µM) | Implication | Reference |
| V. cholerae O139 Biofilm (40h) | ~16 (average) | This concentration is sufficient to inhibit QS and growth in other species like P. aeruginosa. | [9] |
| V. cholerae O139 Biofilm (peak) | 32 | Demonstrates high local concentrations of the autoinducer within the biofilm microenvironment. | [9] |
Experimental Methodologies
Protocol: CAI-1 Activity Measurement using a Bioluminescence Reporter Assay
Materials:
-
Growth medium (e.g., Luria-Bertani broth).
-
96-well microtiter plates.
-
Luminometer.
Procedure:
-
Prepare Reporter Strain: Grow the reporter strain overnight in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of ~0.05 in fresh medium.
-
Assay Setup: In a 96-well plate, add a fixed volume of the diluted reporter strain to wells containing the different dilutions of your sample and the standards. Include a negative control (medium only).
-
Incubation: Incubate the plate with shaking at the optimal growth temperature for the reporter strain for a set period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD₆₀₀) for each well using a plate reader.
Protocol: Biofilm Formation Assay (Crystal Violet Staining)
This method is used to quantify the total biomass of a biofilm.
Materials:
-
V. cholerae strains (wild-type, mutants).
-
Growth medium.
-
96-well polystyrene microtiter plates.
-
0.1% Crystal Violet solution.
-
30% Acetic acid or Ethanol.
-
Spectrophotometer (plate reader).
Procedure:
-
Inoculation: Grow V. cholerae strains overnight. Dilute cultures in fresh medium and add them to the wells of a 96-well plate. Include a media-only control.
-
Incubation: Incubate the plate under static conditions at the desired temperature (e.g., 37°C) for 24-48 hours to allow biofilm formation.
-
Washing: Carefully discard the medium and planktonic (free-floating) cells. Gently wash the wells with distilled water or PBS to remove any remaining non-adherent cells. Repeat 2-3 times.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes. The dye will stain the cells and matrix components of the biofilm.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Air dry the plate completely. Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of ~550-590 nm using a microplate reader. The absorbance is proportional to the total biofilm biomass.
Conclusion and Future Directions
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the CAI-1 Biosynthesis Pathway in Vibrio cholerae
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CAI-1 Biosynthesis Pathway: A Two-Step Enzymatic Process
Step 1: CqsA-Catalyzed Formation of an Amino-Ketone Intermediate
The enzyme CqsA is a pyridoxal phosphate (PLP)-dependent acyl-CoA transferase responsible for the first committed step in the pathway[1]. While early investigations identified (S)-2-aminobutyrate (LAB) and decanoyl-coenzyme A (dCoA) as substrates, more recent evidence strongly indicates that (S)-adenosylmethionine (SAM) is the preferred and more physiologically relevant substrate in vivo[2].
The CAI-1 Signaling Cascade
Quantitative Analysis of the CAI-1 System
Table 1: CqsA Enzyme Kinetics This table compares the efficiency of CqsA with its two proposed amino acid substrates, demonstrating the strong preference for SAM.
| Substrate | Km (µM) | kcat (s-1) | Reference |
| (S)-adenosylmethionine (SAM) | 28.7 | 0.1 | [4] |
| (S)-2-aminobutyrate (LAB) | 3,700 | 0.008 | [4] |
Table 2: Biological Activity (EC50) of CAI-1 and Precursors The half-maximal effective concentration (EC50) indicates the concentration required to elicit 50% of the maximum response in a V. cholerae bioluminescence reporter strain.
| Compound | Reporter Strain | EC50 (µM) | Reference |
| CAI-1 | V. cholerae | ~1 - 1.5 | [11] |
| Amino-CAI-1 | V. cholerae | ~1 - 1.5 | [2] |
| Ea-CAI-1 | V. cholerae | Slightly more potent than CAI-1 | [5] |
Table 3: In Vivo Concentrations and Conversion Rates These values provide insight into the production and processing of CAI-1 and its precursors in bacterial cultures.
| Parameter | Value | Conditions | Reference |
| CAI-1 Concentration | 222 nM | V. cholerae spent culture fluid | [12] |
| Ea-CAI-1 Concentration | 139 nM | V. cholerae spent culture fluid | [12] |
| Conversion of Ea-CAI-1 to CAI-1 | 22% | V. cholerae cell lysates with NADPH | [4] |
| Conversion of Amino-CAI-1 to CAI-1 | ~23% | Growing E. coli cells | [2] |
Key Experimental Protocols
Overexpression and Purification of CqsA
This protocol describes the production of His-tagged CqsA in E. coli for use in in vitro assays.
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N-terminally His-tagged CqsA (e.g., pET-cqsA).
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotic selection and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 30°C or overnight at 18°C[11].
-
Cell Harvest: Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse cells via sonication on ice.
-
Clarification: Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris[11].
-
Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elution: Elute the bound CqsA protein using an elution buffer (lysis buffer with 250-500 mM imidazole).
-
Verification: Analyze eluted fractions by SDS-PAGE to confirm protein purity and size. Pool pure fractions and dialyze against a storage buffer.
In Vitro CqsA Enzyme Activity Assay
This assay measures the production of the CqsA product from its substrates in a controlled environment.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 20 mM BTP (or HEPES) pH 8.0, 200 mM NaCl, 1 µM purified CqsA, 100 µM decanoyl-CoA, and 1 mM SAM[2][5].
-
Incubation: Incubate the reaction at room temperature (23-25°C)[2]. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction for each aliquot by adding acetonitrile to a final concentration of 30-50% (v/v) to precipitate the enzyme[2][5].
-
Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. Collect the supernatant for analysis.
Extraction and Quantification of CAI-1 from Culture Supernatants via LC-MS/MS
-
Sample Collection: Grow V. cholerae to the desired cell density. Pellet the cells by centrifugation and collect the cell-free culture supernatant.
-
Concentration: Pool the organic phases and evaporate the solvent to dryness under a gentle stream of nitrogen gas[11].
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compounds[11].
CAI-1 Bioactivity Measurement using a Bioluminescence Reporter Assay
-
Assay Preparation: Dilute the overnight culture 1:5000 in fresh medium[11].
-
Incubation: Add the diluted reporter strain to each well. Incubate the plate at 30°C with shaking for a defined period (e.g., 6 hours)[5][11].
-
Measurement: Measure the luminescence (as a proxy for lux expression) and optical density at 600 nm (OD600) using a plate reader.
-
Data Analysis: Normalize the luminescence signal to cell density (Luminescence/OD600) to get Relative Light Units (RLU). Plot the RLU against the autoinducer concentration to generate a dose-response curve and determine the EC50 value[11].
Conclusion
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbio.princeton.edu [molbio.princeton.edu]
- 7. Regulatory Networks Controlling Vibrio cholerae Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the cqsA Gene and CAI-1 Synthesis in Vibrio cholerae
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CqsA Enzyme: A Pyridoxal Phosphate-Dependent Acyl-CoA Transferase
The Two-Step Biosynthesis of CAI-1
Quantitative Data
The enzymatic activity of CqsA has been characterized, and its kinetic parameters have been compared to its closest structural homolog, AONS.
| Enzyme | Substrate(s) | KM | kcat (s-1) |
|---|---|---|---|
| CqsA | (S)-2-aminobutyrate | 5.3 mM | 0.024 |
| Decanoyl-CoA | 19 µM | ||
| AONS | L-alanine | 0.5 mM | 0.06 |
| | Pimeloyl-CoA | 25 µM | |
Table 2: CqsA Structural and Bioactivity Data
| Parameter | Value | Reference |
|---|---|---|
| Crystal Structure Resolution | 1.8 Å | [4] |
| Quaternary Structure | Homodimer | [4] |
| Amino-CAI-1 EC50 | ~1.0 - 1.5 µM | [1] |
The CAI-1 Quorum Sensing Signaling Pathway
Experimental Protocols
1. CqsA Protein Expression and Purification This protocol is essential for obtaining pure CqsA for in vitro assays and structural studies.[9][10]
-
Cloning: The cqsA gene is cloned into an expression vector (e.g., pET series) typically with an N-terminal polyhistidine (His)-tag to facilitate purification.
-
Expression: The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a log-phase culture, followed by incubation at a reduced temperature (e.g., 16-20°C) overnight to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic acid) affinity column. After washing with a buffer containing a low concentration of imidazole, the His-tagged CqsA is eluted with a high-concentration imidazole buffer.
-
Further Purification (Optional): For high-purity applications like crystallography, a subsequent size-exclusion chromatography step is often employed to remove aggregates and other contaminants.
2. CqsA In Vitro Activity and Kinetic Analysis This assay quantifies the enzymatic activity of purified CqsA.[11]
-
Reaction Mixture: A typical reaction contains purified CqsA enzyme, the PLP cofactor, substrates (S)-2-aminobutyrate and decanoyl-CoA) in a suitable reaction buffer (e.g., HEPES or Tris-based buffer).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Kinetic Parameter Determination: To determine KM and kcat, initial reaction velocities are measured across a range of substrate concentrations while keeping the other substrate saturated. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.[12]
3. CAI-1 Detection via Bioluminescence Reporter Assay This bioassay is a highly sensitive method to detect and quantify CAI-1 or its active analogs from biological samples.[5][13][14][15]
-
Assay Procedure:
-
The reporter strain is grown to a low cell density.
-
Aliquots of the cell culture are mixed with serial dilutions of the test sample (e.g., purified CqsA reaction products, cell-free culture supernatants, or synthetic compounds).
-
The mixtures are incubated for a set period to allow for the induction of the lux operon.
-
Luminescence is measured using a luminometer.
-
4. Site-Directed Mutagenesis of CqsA This technique is used to probe the function of specific amino acid residues within the enzyme, such as those in the active site or substrate-binding pocket.[16][17][18][19][20]
-
Primer Design: Mutagenic oligonucleotide primers are designed. These primers are complementary to the target DNA sequence in the cqsA expression plasmid but contain the desired mismatch to introduce a specific amino acid substitution.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase with the cqsA plasmid as the template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
Transformation and Verification: The DpnI-treated DNA is transformed into competent E. coli. Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutant protein can then be expressed and assayed for changes in activity.
Relevance to Drug Development
The central role of quorum sensing in controlling V. cholerae virulence makes it an attractive target for the development of novel antimicrobial therapies. Disrupting QS signaling can disarm the pathogen without killing it, which may reduce the selective pressure for developing resistance.
Conclusion
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 2, The V. cholerae CqsS/CAI-1 Quorum Sensing Phosphorelay system - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. promega.com [promega.com]
- 14. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. assaygenie.com [assaygenie.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 19. neb.com [neb.com]
- 20. static.igem.org [static.igem.org]
- 21. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The CqsS Receptor: A Technical Guide to the Core of Cholera Autoinducer 1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction to CqsS and Quorum Sensing in Vibrio cholerae
The CqsS Signaling Pathway
Low Cell Density (Kinase State)
High Cell Density (Phosphatase State)
Quantitative Data: CqsS-Ligand Interactions
| Ligand | EC50 (nM) | Maximum Response (%) | Reference |
| (S)-CAI-1 | 38 | 100 | [3] |
| (R)-CAI-1 | - | - | [4] |
| Ea-CAI-1 | 4.2 | 100 | [10] |
| C8-CAI-1 | >1000 | - | [5] |
| (S)-C8-ester-CAI-1 | 24 | 106 | [3] |
| (R)-C8-ester-CAI-1 | 680 | 100 | [3] |
| 2-(E)-ester-CAI-1 | - | - | [3] |
| 3-acyl pyrrole analog 18 | 4.2 | 100 | [10] |
| 2-acyl pyrrole analog 17 | >5000 | <20 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the CqsS receptor and its signaling pathway.
Protein Expression and Purification
This protocol is adapted from general methods for purifying His-tagged membrane proteins from E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a CqsS expression vector (with an N- or C-terminal His-tag).
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM (n-Dodecyl β-D-maltoside) or other suitable detergent, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 250 mM imidazole.
-
Ni-NTA agarose resin.
-
Sonciator.
-
Ultracentrifuge.
Procedure:
-
Inoculate a 1 L culture of LB broth with a single colony of the CqsS-expressing E. coli strain and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet cell debris. The supernatant contains the solubilized membrane proteins.
-
Add the clarified lysate to 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rotation for 1-2 hours at 4°C.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with 20 column volumes of Wash Buffer.
-
Elute the CqsS protein with 5-10 column volumes of Elution Buffer, collecting 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing purified CqsS.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).
This protocol follows standard procedures for purifying His-tagged soluble proteins.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with a LuxU or LuxO expression vector.
-
LB broth with appropriate antibiotics.
-
IPTG.
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA agarose resin.
-
Sonicator.
Procedure:
-
Follow steps 1-3 from the CqsS purification protocol for cell growth, induction, and harvesting.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a column containing equilibrated Ni-NTA agarose resin.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with 5-10 column volumes of Elution Buffer.
-
Analyze fractions by SDS-PAGE and pool pure fractions.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
In Vitro CqsS Kinase Assay
This protocol is for a radioactive kinase assay to measure the autophosphorylation of CqsS and phosphotransfer to LuxU and LuxO.
Materials:
-
Purified CqsS, LuxU, and LuxO proteins.
-
Kinase Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
[γ-32P]ATP (10 mCi/mL).
-
Cold ATP (10 mM stock).
-
Stop Solution: 4X SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager.
Procedure:
-
Set up the kinase reaction in a total volume of 20 µL. In a microcentrifuge tube, combine:
-
2 µL of 10X Kinase Buffer.
-
1 µM purified CqsS.
-
(Optional) 5 µM purified LuxU and/or 5 µM purified LuxO for phosphotransfer experiments.
-
Nuclease-free water to bring the volume to 18 µL.
-
-
Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding 2 µL of a mix of cold ATP (final concentration 100 µM) and [γ-32P]ATP (final activity ~1 µCi per reaction).
-
Incubate the reaction at 30°C. For a time-course experiment, take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding 7 µL of Stop Solution to the aliquot.
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radiolabeled proteins using a phosphorimager and quantify the band intensities.
Bioluminescence Reporter Assay
Materials:
-
V. cholerae reporter strain (e.g., a strain lacking cqsA and containing a plasmid with the luxCDABE operon under the control of a quorum-sensing regulated promoter).
-
LB broth.
-
96-well microtiter plates (white, clear bottom for OD readings).
-
Luminometer and a microplate reader for OD600 measurements.
Procedure:
-
Grow an overnight culture of the V. cholerae reporter strain in LB broth at 30°C.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Add 100 µL of the diluted reporter strain to each well of the 96-well plate.
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure the bioluminescence (in Relative Light Units, RLU) using a luminometer.
-
Measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Calculate the normalized bioluminescence (RLU/OD600).
-
Plot the normalized bioluminescence against the ligand concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the CqsS Signaling Network
The following diagrams, generated using the DOT language, illustrate the CqsS signaling pathway and a typical experimental workflow.
Caption: CqsS signaling pathway at low cell density.
Caption: CqsS signaling pathway at high cell density.
Caption: Workflow for a bioluminescence reporter assay.
Conclusion and Future Directions
References
- 1. youtube.com [youtube.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Performing a Small-Scale Expression Screening of Histidine-Tagged Membrane Proteins from E. coli Lysates [sigmaaldrich.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Luminescence-Based Serum Bactericidal Assay for Vibrio cholerae Reduces Assay Variation, Is Time- and Cost-Effective, and Directly Measures Continuous Titer Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Potent, Chemically Stable Quorum Sensing Agonists for Vibrio Cholerae - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Cholera Autoinducer-1: A Technical Overview
CAI-1 Biosynthesis
The CqsS-CAI-1 Signaling Cascade
Low Cell Density (LCD) State: Kinase Activity
High Cell Density (HCD) State: Phosphatase Activity
Downstream Gene Regulation
The switch between the LCD and HCD states is mediated by the Qrr sRNAs and results in a change in the master transcriptional regulators.
Quantitative Analysis of CAI-1 Activity
| Compound | EC₅₀ (µM) | Maximum Bioluminescence (%) | Reference |
| (S)-CAI-1 (native) | ~1.0 | 100 | [1][8] |
| (R)-CAI-1 | ~2.0 | ~100 | [1] |
| (S)-amino-CAI-1 | ~1.5 | ~100 | [1] |
| (R)-amino-CAI-1 | ~1.5 | ~100 | [1] |
Key Experimental Protocols
Protocol: Quantification of CAI-1 Activity using a Bioluminescence Reporter Assay
1. Reporter Strain:
2. Reagents:
-
Luria-Bertani (LB) medium.
-
Overnight culture of the reporter strain.
3. Methodology:
-
Step 1: Culture Preparation: Grow the V. cholerae MM920 reporter strain overnight in LB medium at 30°C with appropriate antibiotics.
-
Step 2: Assay Setup: Dilute the overnight culture 1:100 into fresh LB medium. Aliquot the diluted culture into a 96-well microtiter plate.
-
Step 4: Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for cell growth and reporter induction.
-
Step 5: Measurement: Measure the bioluminescence (in counts per second or relative light units) using a scintillation counter or a plate luminometer.[8] Measure the optical density at 600 nm (OD₆₀₀) to normalize for cell density.
4. Data Analysis:
-
Normalize the bioluminescence reading by the OD₆₀₀ for each well.
-
Plot the normalized bioluminescence against the log of the analog concentration.
Protocol: Mass Spectrometric Quantification of CAI-1
1. Sample Preparation:
-
Cell-free culture fluids are prepared by pelleting bacterial cells via centrifugation and filtering the supernatant.
-
The organic phase is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with MS analysis (e.g., methanol).
2. Analysis:
-
Quantification is often achieved using liquid chromatography-mass spectrometry (LC-MS) by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a synthetic standard.[1]
Conclusion
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 4. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Insights into the biosynthesis of the Vibrio cholerae major autoinducer CAI-1 from the crystal structure of the PLP-dependent enzyme CqsA - University of Sussex - Figshare [sussex.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A simple mechanism for integration of quorum sensing and cAMP signalling in V. cholerae - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cholera Autoinducer-1 (CAI-1) in Vibrio cholerae Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CAI-1 and Quorum Sensing in Vibrio cholerae
The CAI-1 Signaling Pathway
dot
References
- 1. Construction of a Vibrio splendidus Mutant Lacking the Metalloprotease Gene vsm by Use of a Novel Counterselectable Suicide Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Expression of Virulence Factors of V. cholerae After Interaction With the Human Colon Adenocarcinoma (Caco-2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A novel suicide vector and its use in construction of insertion mutations: osmoregulation of outer membrane proteins and virulence determinants in Vibrio cholerae requires toxR | Semantic Scholar [semanticscholar.org]
- 5. A novel suicide vector and its use in construction of insertion mutations: osmoregulation of outer membrane proteins and virulence determinants in Vibrio cholerae requires toxR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation and temporal expression patterns of Vibrio cholerae virulence genes during infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vibrio cholerae TolC Is Required for Expression of the ToxR Regulon - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Regulation of Biofilm Formation by Cholera Autoinducer-1 (CAI-1)
Executive Summary
CAI-1 Biosynthesis and Chemical Structure
The CAI-1 Quorum Sensing Signaling Pathway
Low Cell Density (LCD) State: Biofilm Formation
-
Activation of Qrr sRNAs: Phosphorylated LuxO (LuxO~P) activates the transcription of genes encoding four small regulatory RNAs (sRNAs) known as Qrr1-4.[3][11]
-
Repression of HapR: The Qrr sRNAs destabilize the mRNA of the master HCD regulator, HapR, thereby preventing its translation.[3][11]
-
Phenotypic Outcome: In the absence of HapR, genes required for biofilm formation and virulence are expressed.[3][4][11]
High Cell Density (HCD) State: Biofilm Repression
-
Reversed Phosphate Flow: The phosphatase activity of CqsS reverses the flow of phosphate, leading to the dephosphorylation and inactivation of LuxO.[1][3][12]
-
Expression of HapR: With LuxO inactive, transcription of the qrr genes ceases. In the absence of the Qrr sRNAs, the hapR mRNA is stable and translated into the HapR protein.[3][11]
-
Phenotypic Outcome: HapR is a global transcriptional regulator that represses the expression of genes essential for biofilm formation and virulence.[4][11][12] This promotes biofilm dispersal and a motile state.
Integration with Cyclic di-GMP Signaling
The decision to form a biofilm is not controlled by QS alone. It is tightly integrated with a second key intracellular signaling network governed by the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[14][15]
-
High c-di-GMP: Promotes biofilm formation by activating the expression of genes for exopolysaccharide production and matrix proteins.[11][14][16]
-
Low c-di-GMP: Represses biofilm formation and promotes motility.[11]
-
Direct Repression: HapR binds to the promoter and directly represses the expression of the biofilm transcriptional activator, vpsT.[11][12]
-
Indirect Repression via c-di-GMP: HapR alters the expression of multiple genes encoding proteins with GGDEF (diguanylate cyclase) and/or EAL (phosphodiesterase) domains, which synthesize and degrade c-di-GMP, respectively. This action leads to a net decrease in intracellular c-di-GMP levels at high cell density.[11]
Quantitative Data Summary
Table 1: Regulation of Key Genes by CAI-1 Quorum Sensing State
| Gene/Regulator | Low Cell Density (Low CAI-1) | High Cell Density (High CAI-1) | Primary Function | Reference(s) |
|---|---|---|---|---|
| qrr1-4 | Expressed | Repressed | sRNAs that repress hapR | [3][11] |
| hapR | Repressed | Expressed | Master regulator of HCD | [3][11][12] |
| vpsT | Expressed | Repressed (by HapR) | Biofilm transcriptional activator | [11][12][17] |
| vps operons | Expressed | Repressed | Vibrio polysaccharide synthesis | [12] |
| c-di-GMP | High | Low | Second messenger promoting biofilm |[11] |
Table 2: Bioactivity of CAI-1 and Related Molecules
| Compound | EC₅₀ (μM) | Description | Reference(s) |
|---|---|---|---|
| CAI-1 | ~1.5 | Native autoinducer in V. cholerae | [4] |
| (S)-amino-CAI-1 | ~1.0 | Direct precursor of CAI-1, also active | [4] |
Key Experimental Protocols
Microtiter Plate Biofilm Formation Assay
This high-throughput method is used to quantify total biofilm biomass.[18][19]
-
Inoculation: Overnight bacterial cultures are diluted in fresh growth medium and added to the wells of a 96-well microtiter plate.
-
Incubation: The plate is incubated under static conditions for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 30-37°C) to allow biofilm formation.
-
Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).
-
Staining: The remaining attached biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Solubilization: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The amount of solubilized crystal violet, which is proportional to the biofilm biomass, is measured by reading the optical density (OD) at a specific wavelength (e.g., 550-595 nm) using a plate reader.
Flow Cell and Confocal Laser Scanning Microscopy (CLSM)
This method allows for the real-time, non-invasive visualization of biofilm architecture under hydrodynamic conditions.[20][21]
-
System Assembly: A flow cell system, consisting of a peristaltic pump, media reservoir, flow channels, and a waste container, is assembled and sterilized.
-
Inoculation: The flow channels, which have a transparent surface (e.g., glass coverslip), are inoculated with a bacterial culture and left under no-flow conditions for 1-2 hours to allow initial attachment.
-
Flow Initiation: A continuous flow of sterile growth medium is initiated at a controlled rate. The system is maintained at a constant temperature.
-
Imaging: At desired time points, the biofilm developing within the channels is imaged using a CLSM. If the bacterial strain is fluorescently tagged (e.g., with GFP), it can be visualized directly. Otherwise, fluorescent stains can be used.
-
Image Analysis: The CLSM captures a series of z-stack images, which are reconstructed into a 3D model of the biofilm. Software (e.g., COMSTAT, ImageJ) is used to analyze structural parameters like biomass, thickness, and surface coverage.
Quantitative Real-Time PCR (qRT-PCR)
-
Sample Collection: Bacterial cells are harvested at different growth phases (e.g., early-log for LCD, late-log/stationary for HCD).
-
RNA Extraction: Total RNA is extracted from the cell pellets using a commercial kit or a method like TRIzol extraction. The RNA quality and quantity are assessed.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR Reaction: The qPCR is performed using the synthesized cDNA as a template, specific primers for target genes (hapR, vpsT, etc.), and a fluorescent dye (e.g., SYBR Green). A housekeeping gene (e.g., rpoB) is used as an internal control for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels between different conditions (e.g., HCD vs. LCD).
Conclusion and Therapeutic Implications
References
- 1. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. molbio.princeton.edu [molbio.princeton.edu]
- 9. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-di-GMP-mediated regulation of virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Biofilm Exopolysaccharide Production by Cyclic Di-Guanosine Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quorum Sensing Gene Regulation by LuxR/HapR Master Regulators in Vibrios - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of various methods for in vitro biofilm formation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Technologies for Studying Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 22. Quantitative proteomics analysis reveals an important role of the transcriptional regulator UidR in the bacterial biofilm formation of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the Structure of a Key Bacterial Signal: The Elucidation of Cholera Autoinducer-1
Introduction
The Chemical Identity of CAI-1
Pathway to Structure Elucidation: A Multi-faceted Approach
Isolation and Purification
-
Workflow for the isolation and purification of CAI-1.
Spectroscopic Analysis
| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z |
| CAI-1 | C₁₃H₂₆O₂ | [M+H]⁺ | 215.2011 | 215.2011 |
| Ea-CAI-1 | C₁₃H₂₅NO | [M+H]⁺ | 212.2014 | 212.2009 |
| Amino-CAI-1 | C₁₃H₂₇NO | [M+H]⁺ | 214.2171 | 214.2171 |
| DK-CAI-1 | C₁₃H₂₄O₂ | [M+H]⁺ | 213.1855 | 213.1855 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were employed to assemble the carbon skeleton and place the functional groups.
-
¹H NMR: Provided information on the number and types of protons and their neighboring environments.
-
¹³C NMR: Revealed the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments established connectivity between protons (COSY), directly attached protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which were essential for assembling the complete molecular structure.
Confirmation by Chemical Synthesis
The CAI-1 Biosynthetic Pathway
-
The biosynthetic pathway of CAI-1 in V. cholerae.
The CAI-1 Signaling Pathway
-
CAI-1 signaling pathway at high and low cell densities.
Experimental Protocols
Protocol: Extraction of CAI-1 from Culture Fluid
-
Culture Growth: Grow Vibrio cholerae (e.g., El Tor C6706str) in a suitable medium (e.g., tryptone broth) at 30°C with shaking to a high optical density (OD₆₀₀ of ~2.5–2.7).[1]
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the cell-free supernatant which contains the secreted autoinducers.
-
Liquid-Liquid Extraction: Perform an extraction using an equal volume of an organic solvent such as dichloromethane.[1] Mix vigorously and allow the phases to separate.
-
Concentration: Isolate the organic phase, and evaporate the solvent under reduced pressure or a stream of nitrogen.[1]
-
Reconstitution: Dissolve the dried extract in a small volume of a suitable solvent mixture (e.g., 50:50 methanol:water) for analysis by mass spectrometry or for further purification by HPLC.[1]
Protocol: Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, often coupled with liquid chromatography (LC-MS) for separation prior to detection.
-
Sample Introduction: Inject the reconstituted extract into the LC-MS system.
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI), typically in positive ion mode to generate [M+H]⁺ ions.
Protocol: Bioluminescence Bioassay for CAI-1 Activity
-
Assay Preparation: Grow the reporter strain overnight and then dilute it into fresh medium.
-
Incubation: Incubate the plate at 30°C with shaking for several hours.
-
Measurement: Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD₆₀₀) of each well using a plate reader.[7]
Conclusion
The elucidation of the chemical structure of cholera autoinducer-1, (S)-3-hydroxytridecan-4-one, was a landmark achievement in the study of bacterial communication. It was accomplished through the synergistic application of bacterial genetics, analytical chemistry, and synthetic organic chemistry. This foundational knowledge has not only illuminated the complex regulatory networks governing V. cholerae pathogenesis but has also provided a concrete molecular target for the design of novel anti-virulence therapies aimed at disrupting quorum sensing. The detailed understanding of its structure and biosynthesis continues to inform the development of potent agonists and antagonists to modulate this critical signaling pathway.
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xbio-live.s3.amazonaws.com [xbio-live.s3.amazonaws.com]
- 4. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation of Vibrio cholerae by Cationic Polymers Enhances Quorum Sensing but Overrides Biofilm Dissipation in Response to Autoinduction - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Communication: An In-depth Guide to Early Studies in Vibrio cholerae Quorum Sensing
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. In the pathogenic bacterium Vibrio cholerae, the causative agent of cholera, QS plays a pivotal role in controlling virulence, biofilm formation, and motility. Early investigations into this intricate network laid the groundwork for our current understanding of cholera pathogenesis and have opened new avenues for the development of novel therapeutics. This technical guide delves into the seminal early studies that first elucidated the core components and regulatory logic of the V. cholerae quorum sensing circuits, providing a detailed overview of the key signaling pathways, quantitative data from foundational experiments, and the methodologies that enabled these discoveries.
Core Quorum Sensing Signaling Pathways
Early research identified two primary, parallel quorum-sensing systems in V. cholerae that converge to control a common regulatory cascade. These systems are distinguished by the autoinducer molecule they produce and detect.
The Central Regulatory Cascade
Both the CqsS and LuxQ sensor kinases funnel information into a central phosphorelay cascade that ultimately controls the expression of the master transcriptional regulators, AphA and HapR.
-
Low Cell Density (LCD): In the absence of high concentrations of autoinducers, CqsS and LuxQ act as kinases, autophosphorylating and subsequently transferring the phosphate group to a shared phosphotransfer protein, LuxU. Phosphorylated LuxU, in turn, phosphorylates the response regulator, LuxO.[1] LuxO~P then activates the transcription of genes encoding several small regulatory RNAs (sRNAs), known as the Quorum Regulatory RNAs (Qrr sRNAs). These Qrr sRNAs act to stabilize the mRNA of the transcriptional activator AphA and destabilize the mRNA of the transcriptional repressor HapR. The resulting high levels of AphA activate the expression of virulence factors, including cholera toxin (CT) and the toxin-coregulated pilus (TCP), as well as genes required for biofilm formation.
Quantitative Data from Early Studies
The following tables summarize key quantitative findings from seminal studies that defined the regulatory roles of the core quorum sensing components in V. cholerae.
| Experiment | Strain/Condition | Result | Reference |
| Infant Mouse Colonization | Wild-type vs. ΔluxO | Competitive Index < 10⁻⁴ | Zhu et al., 2002[1] |
| Infant Mouse Colonization | Wild-type vs. ΔhapR | Competitive Index ≈ 1 | Zhu et al., 2002[1] |
| Experiment | Strain | Phenotype | Quantitative Measurement | Reference |
| Biofilm Formation | Wild-type | Normal Biofilm | OD₅₇₀ ≈ 0.4 | Hammer & Bassler, 2003 |
| Biofilm Formation | ΔluxO (HCD-locked) | Deficient Biofilm | OD₅₇₀ ≈ 0.1 | Hammer & Bassler, 2003 |
| Biofilm Formation | ΔhapR (LCD-locked) | Enhanced Biofilm | OD₅₇₀ ≈ 1.2 | Hammer & Bassler, 2003 |
| Experiment | Strain/Condition | Fold Change in hapR-lacZ Expression (HCD vs. LCD) | Reference |
| hapR Expression | Wild-type | ~15-fold increase | Lin et al., 2005 |
| hapR Expression | ΔhapR background | No autorepression observed | Lin et al., 2005 |
Signaling Pathway and Regulatory Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and regulatory relationships discovered in early Vibrio cholerae quorum sensing research.
Caption: Signaling pathway at low cell density.
Caption: Signaling pathway at high cell density.
Experimental Protocols from Foundational Studies
The following sections provide detailed methodologies for key experiments cited in the early V. cholerae quorum sensing literature.
Infant Mouse Colonization Assay (Competition Assay)
This protocol, adapted from Zhu et al. (2002), is used to assess the in vivo fitness of V. cholerae mutants compared to the wild-type strain.
-
Bacterial Strains and Growth:
-
V. cholerae wild-type strain (e.g., C6706, engineered to be Lac⁻) and mutant strains (e.g., ΔluxO or ΔhapR, which are Lac⁺) are grown overnight in Luria-Bertany (LB) broth at 37°C.
-
-
Inoculum Preparation:
-
Overnight cultures of the wild-type and mutant strains are mixed in a 1:1 ratio.
-
The bacterial mixture is diluted in phosphate-buffered saline (PBS) to a final concentration of approximately 2 x 10⁶ colony-forming units (CFU)/mL.
-
-
Animal Inoculation:
-
Five- to six-day-old CD-1 suckling mice are used.
-
Each mouse is orally inoculated with 50 µL of the bacterial suspension (approximately 10⁵ total CFU).
-
-
Colonization and Bacterial Recovery:
-
The mice are incubated for 20 hours to allow for intestinal colonization.
-
After the incubation period, the mice are euthanized, and the small intestines are surgically removed and homogenized in PBS.
-
-
Data Analysis:
-
Serial dilutions of the intestinal homogenates are plated on LB agar containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal).
-
The plates are incubated overnight at 37°C. Wild-type (Lac⁻) colonies will appear white, while mutant (Lac⁺) colonies will appear blue.
-
The competitive index (CI) is calculated as the ratio of mutant to wild-type bacteria recovered from the intestines, divided by the ratio of mutant to wild-type bacteria in the initial inoculum. A CI of < 1 indicates a colonization defect for the mutant strain.[1]
-
Biofilm Formation Assay
This protocol, based on the methods described by Hammer and Bassler (2003), quantifies the ability of V. cholerae strains to form biofilms on an abiotic surface.
-
Bacterial Growth:
-
V. cholerae strains are grown overnight in LB broth at 37°C.
-
-
Biofilm Development:
-
Overnight cultures are diluted 1:100 into fresh LB broth in borosilicate glass tubes.
-
The tubes are incubated statically at room temperature for 24-48 hours to allow for biofilm formation at the air-liquid interface.
-
-
Quantification with Crystal Violet:
-
The planktonic culture is carefully removed from each tube by aspiration.
-
The tubes are gently washed with water to remove any remaining non-adherent bacteria.
-
The attached biofilms are stained by adding a 1% crystal violet solution to each tube and incubating for 15 minutes at room temperature.
-
The excess crystal violet is removed, and the tubes are washed thoroughly with water.
-
The bound crystal violet is solubilized by adding 30% acetic acid to each tube.
-
The absorbance of the solubilized crystal violet is measured at 570 nm (OD₅₇₀) using a spectrophotometer. The OD₅₇₀ value is directly proportional to the amount of biofilm formed.
-
β-Galactosidase Reporter Assay for Gene Expression
This method, used in studies such as Zhu et al. (2002) and Lin et al. (2005), measures promoter activity by fusing the promoter of interest to a promoterless lacZ gene.
-
Plasmid Construction:
-
The promoter region of the gene of interest (e.g., hapR) is amplified by PCR and cloned into a suitable lacZ reporter vector (e.g., pRW50).
-
The resulting plasmid is introduced into the desired V. cholerae strains.
-
-
Bacterial Culture and Sample Collection:
-
V. cholerae strains carrying the lacZ fusion plasmid are grown in LB broth at 37°C with appropriate antibiotics.
-
Samples are collected at different growth phases (e.g., low cell density - OD₆₀₀ ≈ 0.2; high cell density - OD₆₀₀ ≈ 2.0).
-
-
β-Galactosidase Assay:
-
The OD₆₀₀ of the bacterial culture is measured.
-
A known volume of the culture is permeabilized using toluene or chloroform and SDS.
-
The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added to the permeabilized cells.
-
The reaction is incubated at a constant temperature (e.g., 28°C) until a yellow color develops.
-
The reaction is stopped by adding a sodium carbonate solution.
-
The absorbance of the reaction mixture is measured at 420 nm (OD₄₂₀).
-
-
Calculation of Miller Units:
-
The β-galactosidase activity is expressed in Miller units, calculated using the following formula:
-
Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀)
-
Where:
-
t = reaction time in minutes
-
V = volume of culture used in mL
-
-
-
Conclusion
References
The CqsA/CqsS Quorum Sensing System and its Homologs in Vibrio Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the CqsA/CqsS quorum sensing (QS) system, a key cell-to-cell communication mechanism in Vibrio species. Understanding the intricacies of this signaling pathway and its variations across different Vibrio species is crucial for developing novel anti-virulence strategies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Core Concepts of the CqsA/CqsS System
This binding event triggers a dephosphorylation cascade that ultimately leads to altered gene expression.[3][6] In many Vibrio species, this signaling pathway converges on a master regulator, such as LuxR or HapR, which controls the expression of hundreds of genes.[3][7][8]
Diversity of CqsA/CqsS Homologs in Vibrio Species
While the general architecture of the CqsA/CqsS system is conserved across various Vibrio species, there is significant diversity in the specific signals produced and detected. This specificity plays a critical role in intra- and inter-species communication.
Signal Specificity: A Tale of Two Vibrios
A well-studied example of this diversity is the comparison between Vibrio cholerae and Vibrio harveyi.
This specificity is largely determined by a single amino acid residue in the CqsS receptor. In V. cholerae CqsS, a cysteine residue at position 170 (C170) confers a preference for ligands with a 10-carbon tail.[3][4][5] In V. harveyi and other Vibrio species with a preference for shorter-chain signals, this position is occupied by a phenylalanine.[3][4][5]
CqsA/CqsS Homologs in Other Vibrio and Related Species
Quantitative Data on CqsA/CqsS Homologs
The following tables summarize key quantitative data from studies on CqsA/CqsS homologs, providing a basis for comparative analysis.
Table 1: Ligand Specificity of CqsS Homologs
| Species | CqsS Homolog | Preferred Ligand | EC50 | Key Residue (Position) | Reference |
| Vibrio cholerae | CqsSVc | C10-CAI-1 | ~50 nM | Cys (170) | [9] |
| Vibrio harveyi | CqsSVh | Ea-C8-CAI-1 | ~100 nM | Phe (175) | [9] |
| Photobacterium angustum | CqsSPa | C10-CAI-1 | ~200 nM | Ser (168) | [9][18] |
Table 2: Kinetic Parameters of CqsA Homologs
| Species | CqsA Homolog | Substrate(s) | Product(s) | Reference |
| Vibrio cholerae | CqsAVc | (S)-2-aminobutyrate, Decanoyl-CoA | Amino-CAI-1 | [19] |
| Vibrio harveyi | CqsAVh | Octanoyl-CoA | Ea-C8-CAI-1 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex signaling pathways and experimental workflows is essential for a clear understanding of the CqsA/CqsS system.
Caption: CqsA/CqsS signaling pathway in Vibrio.
Caption: Workflow for a Vibrio autoinducer bioassay.
Detailed Experimental Protocols
Protocol: Vibrio Autoinducer Bioassay
This protocol is adapted from methodologies used in the study of Vibrio quorum sensing.[1][2]
1. Preparation of Cell-Free Culture Supernatants: a. Grow the Vibrio strain of interest in an appropriate liquid medium (e.g., Luria-Bertani broth with 2% NaCl) at 30°C with shaking to the desired growth phase (typically stationary phase for maximum autoinducer accumulation). b. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter. d. The sterile supernatant now contains the secreted autoinducers and can be stored at -20°C.
2. Reporter Strain Assay: a. Use a Vibrio harveyi reporter strain that is deficient in its own CAI-1 production but expresses a reporter gene (e.g., luxCDABE for bioluminescence) under the control of the CqsS-dependent quorum-sensing circuit (e.g., V. harveyi BB170). b. Grow the reporter strain overnight in an appropriate medium. c. Dilute the overnight culture (e.g., 1:5000) into fresh medium. d. In a 96-well microtiter plate, add the diluted reporter strain to wells containing serial dilutions of the cell-free culture supernatant prepared in step 1. e. Include appropriate controls: a negative control with sterile medium instead of supernatant, and a positive control with a known concentration of synthetic CAI-1. f. Incubate the plate at 30°C with shaking. g. Measure the reporter output (e.g., luminescence using a plate reader) and the optical density at 600 nm (OD600) at regular intervals.
3. Data Analysis: a. Normalize the reporter output to the cell density (e.g., Relative Light Units / OD600). b. Plot the normalized reporter output against the concentration or dilution of the supernatant to generate a dose-response curve. c. From this curve, the relative autoinducer activity can be determined.
Conclusion and Future Directions
The study of CqsA/CqsS homologs in Vibrio species has revealed a fascinating interplay of specificity and promiscuity in bacterial communication. This diversity underscores the evolutionary pressures that shape these signaling systems in different ecological niches. For researchers and drug development professionals, the CqsA/CqsS system presents a promising target for the development of novel anti-infective agents. By disrupting quorum sensing, it may be possible to attenuate bacterial virulence without exerting the strong selective pressure that leads to antibiotic resistance. Future research should focus on a broader survey of CqsA/CqsS homologs in a wider range of Vibrio species, further characterization of the enzymatic mechanisms of CqsA synthases, and the development of potent and specific inhibitors of the CqsS receptor.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parallel quorum-sensing system in Vibrio cholerae prevents signal interference inside the host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum sensing signal synthases enhance Vibrio parahaemolyticus swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vibrio parahaemolyticus cqsA controls production of quorum sensing signal molecule 3-hydroxyundecan-4-one and regulates colony morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CqsA-introduced quorum sensing inhibits type VI secretion system 2 through an OpaR-dependent pathway in Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Vibrio vulnificus virulence by the LuxS quorum-sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Cholera Autoinducer-1: A Detailed Protocol for Chemical Synthesis and Elucidation of its Signaling Pathway
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical Synthesis of (S)-3-hydroxytridecan-4-one (CAI-1)
Experimental Protocol: A Proposed Synthetic Route
This proposed route involves a Grignard reaction followed by oxidation and purification.
Step 1: Grignard Reaction to form 1-Nonyl-1-propanol
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromononane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then proceeds exothermically. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the nonylmagnesium bromide Grignard reagent.
-
Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-nonyl-1-propanol.
Step 2: Oxidation to 3-Hydroxytridecan-4-one
-
Oxidation Setup: In a round-bottom flask, dissolve the 1-nonyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Oxidant Addition: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or a Swern oxidation cocktail, portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and work up according to the chosen oxidation method. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic 3-hydroxytridecan-4-one.
Step 3: Chiral Purification of (S)-3-hydroxytridecan-4-one
-
Method: The racemic mixture of 3-hydroxytridecan-4-one can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC) or through enzymatic resolution.
-
Chiral HPLC: Utilize a chiral stationary phase column (e.g., Chiralpak) with a suitable mobile phase (e.g., hexane/isopropanol mixture) to separate the (S) and (R) enantiomers.
-
Enzymatic Resolution: Alternatively, employ a lipase-catalyzed transesterification in an organic solvent. The enzyme will selectively acylate one enantiomer, allowing for separation of the acylated and unreacted enantiomers by column chromatography. Subsequent deacylation will yield the desired (S)-enantiomer.
Quantitative Data
| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 1-Nonyl-1-propanol | 1-Bromononane, Propanal | Mg, Diethyl Ether | 70-85 | >95 |
| 2 | 3-Hydroxytridecan-4-one | 1-Nonyl-1-propanol | PCC or Swern Reagents | 60-80 | >95 |
| 3 | (S)-3-hydroxytridecan-4-one | Racemic 3-hydroxytridecan-4-one | Chiral HPLC or Lipase | 35-45 (from racemate) | >99 (e.e.) |
Note: Yields are indicative and can vary based on reaction scale and optimization.
CAI-1 Signaling Pathway in Vibrio cholerae
Signaling Pathway Diagram
Experimental Workflow for Synthesis
Conclusion
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. molbio.princeton.edu [molbio.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
Application Note: Asymmetric Synthesis of (S)-3-hydroxytridecan-4-one
Abstract
Introduction
The enantioselective synthesis of α-hydroxy ketones is a fundamental transformation in organic chemistry, providing access to chiral building blocks for a wide array of natural products and pharmaceuticals.[3] (S)-3-hydroxytridecan-4-one is a long-chain α-hydroxy ketone that plays a crucial role in the regulation of virulence and biofilm formation in Vibrio cholerae.[1][2] The development of a robust and scalable synthetic route to this molecule is therefore of high importance for researchers in chemical biology and drug discovery.
Several methods have been developed for the asymmetric synthesis of α-hydroxy ketones, including biocatalytic approaches and various chemical strategies. Among the chemical methods, the proline-catalyzed asymmetric aldol reaction has emerged as a powerful and versatile tool.[4][5][6][7] This approach offers the advantage of using a simple, non-toxic, and readily available amino acid as a catalyst to control the stereochemical outcome of the reaction.
This application note details a proposed synthetic protocol for (S)-3-hydroxytridecan-4-one based on an (S)-proline-catalyzed asymmetric aldol reaction between propanal and decanal. The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Workflow for the Synthesis of (S)-3-hydroxytridecan-4-one
Caption: Workflow for the asymmetric synthesis of (S)-3-hydroxytridecan-4-one.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. (S)-proline, propanal, and decanal are commercially available. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reaction.
Synthesis of (S)-3-hydroxytridecan-4-one
This protocol is based on established principles of proline-catalyzed asymmetric aldol reactions.
Reaction Scheme:
Caption: Asymmetric aldol reaction for the synthesis of (S)-3-hydroxytridecan-4-one.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.2 mmol, 23 mg).
-
Add the chosen solvent (e.g., DMSO, 2 mL) and stir until the proline is dissolved.
-
Add propanal (1.0 mmol, 58 mg, 72 µL).
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C).
-
Slowly add decanal (0.5 mmol, 78 mg, 93 µL) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-3-hydroxytridecan-4-one.
Data Presentation
The following table summarizes representative data for proline-catalyzed asymmetric aldol reactions, which can be expected for the synthesis of (S)-3-hydroxytridecan-4-one. Actual results may vary depending on the specific reaction conditions.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | 4 | 24 | 85 | >95 |
| 2 | DMF | 4 | 24 | 80 | 92 |
| 3 | CH₃CN | 4 | 48 | 75 | 90 |
| 4 | Acetone | Room Temp | 72 | 60 | 85 |
Characterization Data (Expected)
-
¹H NMR (CDCl₃): δ 4.15-4.05 (m, 1H), 2.60-2.40 (m, 2H), 1.60-1.50 (m, 2H), 1.35-1.20 (m, 12H), 1.05 (d, J = 7.0 Hz, 3H), 0.90 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 212.0, 75.0, 40.0, 31.9, 29.5, 29.3, 29.2, 24.0, 22.7, 14.1, 10.5.
-
Mass Spectrometry (ESI): m/z calculated for C₁₃H₂₆O₂ [M+H]⁺: 215.19, found: 215.20.
-
Chiral HPLC: Enantiomeric excess can be determined by chiral HPLC analysis, comparing the retention times with a racemic standard.
Discussion
The proposed protocol for the synthesis of (S)-3-hydroxytridecan-4-one via an (S)-proline-catalyzed asymmetric aldol reaction provides a practical and efficient method for obtaining this important signaling molecule. The use of an organocatalyst avoids the need for metal catalysts, which can be toxic and difficult to remove from the final product. The reaction is expected to proceed with high yield and enantioselectivity, providing access to enantiopure (S)-3-hydroxytridecan-4-one for further biological studies.
The choice of solvent and temperature can significantly impact the reaction outcome. Polar aprotic solvents like DMSO and DMF generally afford higher yields and enantioselectivities. Lowering the reaction temperature can also improve the enantioselectivity. The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time.
Conclusion
This application note provides a detailed and practical guide for the asymmetric synthesis of (S)-3-hydroxytridecan-4-one. The described organocatalytic aldol reaction is a robust and efficient method for the preparation of this key quorum-sensing molecule, which will be of great value to researchers in the fields of chemical biology, microbiology, and drug development.
References
- 1. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Purification of Cholera Autoinducer-1 (CAI-1) Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: HPLC Operating Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Gradient | 20% to 100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Table 2: Purification Summary
| Step | Sample Volume (mL) | CAI-1 Concentration (µM) | Purity (%) | Recovery (%) |
| Crude Extract | 1000 | ~1.5 | <1 | 100 |
| Solvent Extraction | 5 | ~250 | ~15 | 83 |
| HPLC Fraction | 2 | ~450 | >95 | 60 |
Experimental Protocols
I. Culturing Vibrio cholerae for CAI-1 Production
-
Inoculation: Inoculate a single colony of Vibrio cholerae (e.g., wild-type strain C6706str) into 5 mL of Luria-Bertani (LB) broth.
-
Overnight Culture: Incubate the culture overnight at 30°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of fresh LB broth with the overnight culture.
-
Incubation: Grow the large-scale culture at 30°C with shaking until it reaches a high cell density (OD600 of approximately 2.5-2.7).[2]
II. Extraction of CAI-1 from Culture Supernatant
-
Centrifugation: Pellet the bacterial cells by centrifuging the 1 L culture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Solvent Extraction:
-
Transfer the supernatant to a 2 L separatory funnel.
-
Add an equal volume of dichloromethane to the supernatant.[2]
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the lower organic phase.
-
Repeat the extraction of the aqueous phase with an equal volume of dichloromethane.
-
-
Solvent Evaporation:
-
Combine the organic phases.
-
Evaporate the dichloromethane using a rotary evaporator at a temperature below 40°C until a residue is obtained.
-
-
Resuspension: Resuspend the dried residue in 5 mL of 50:50 methanol:water.[2]
-
Filtration: Filter the resuspended sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.
III. HPLC Purification of CAI-1
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (20% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject 20 µL of the filtered extract onto the C18 column.
-
Gradient Elution: Run the gradient program as detailed in Table 1.
-
Purity Analysis: Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC under the same conditions.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent using a rotary evaporator or a vacuum centrifuge.
Visualizations
Signaling Pathway of CAI-1 in Vibrio cholerae
Experimental Workflow for CAI-1 Purification
References
- 1. The major Vibrio cholerae autoinducer and its role in virulence factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cholera Autoinducer-1 (CAI-1) by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAI-1 Signaling and Biosynthesis Pathways
Quantitative Data Summary
| Compound | EC50 (µM) | Description | Reference |
| CAI-1 | ~1.0 - 1.5 | The primary native autoinducer for the CqsS receptor. | [2] |
| (S)-amino-CAI-1 | ~1.0 - 1.5 | A biosynthetic precursor to CAI-1 with similar activity. | [2] |
| (R)-amino-CAI-1 | ~1.0 - 1.5 | The R-enantiomer of the precursor, also showing similar activity. | [2] |
| Ea-CAI-1 | More potent than CAI-1 | Another biosynthetic precursor that is a potent CqsS agonist. | [5] |
Experimental Protocol: Quantification of CAI-1 by LC-MS/MS
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ethyl Acetate (all LC-MS grade).
-
Equipment:
-
Centrifuge for 1.5 mL or 15 mL tubes.
-
Solvent evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator).
-
Vortex mixer.
-
LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer with an ESI source).
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Sample Preparation (Liquid-Liquid Extraction)
-
Harvest Supernatant: Grow V. cholerae cultures to the desired cell density. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the supernatant.
-
Extraction: Add an equal volume (1 mL) of ethyl acetate to the supernatant. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Repeat Extraction: For improved recovery, repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex to dissolve the residue and transfer to an LC autosampler vial.
LC-MS/MS Method
-
LC Separation:
-
Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.1 - 7.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Example Transitions (to be optimized on the specific instrument):
-
Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy for maximum signal intensity for each transition.
-
Calibration and Quantification
-
Process Standards: Process the calibration standards alongside the unknown samples, including the addition of the internal standard at the same concentration.
Conclusion
References
- 1. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cstti.com [cstti.com]
Application Notes and Protocols for Developing a CAI-1 Reporter Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Bioassay
Signaling Pathway and Experimental Workflow Diagrams
Data Presentation
| Compound | EC50 (µM) | Maximum Response (% of Ea-CAI-1) | Reference |
| (S)-CAI-1 | 1.0 - 1.5 | - | [1][8] |
| (R)-CAI-1 | ~2-fold less active than (S)-CAI-1 | - | [1] |
| (S)-amino-CAI-1 | 1.0 - 1.5 | - | [1][8] |
| (R)-amino-CAI-1 | 1.0 - 1.5 | - | [1][8] |
| Ea-CAI-1 (n=8) | Low nM | 100% | [3] |
| Compound 18 (3-acylpyrrole analog) | Low nM | ~100% | [3] |
| Parameter | Value | Interpretation | Reference |
| Z'-factor | 0.5 - 1.0 | Excellent assay for high-throughput screening | [6][9] |
| 0 - 0.5 | Marginal assay | [9] | |
| < 0 | Assay not suitable for screening | [9] | |
| Signal-to-Background (S/B) Ratio | > 10 | Desirable for a robust agonist assay | [7][10] |
| Coefficient of Variation (%CV) | < 15% | Acceptable precision | [10] |
Experimental Protocols
Protocol 1: Construction of the CAI-1 Reporter Strain
1.1. Vector Construction:
-
CqsS Expression Vector:
-
Amplify the coding sequence of cqsS from V. cholerae genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the amplified cqsS fragment into an expression vector with a constitutive or inducible promoter (e.g., pBAD, pTrc).
-
Verify the construct by restriction digestion and DNA sequencing.
-
-
hapR Promoter-Luciferase Reporter Plasmid:
-
Amplify the promoter region of the hapR gene from V. cholerae genomic DNA. The hapR promoter contains a binding site for HapR, which is downstream of the transcriptional start site and functions in autorepression.[5]
-
Clone the amplified hapR promoter fragment upstream of a promoterless luciferase reporter gene (e.g., luxCDABE or luc) in a suitable plasmid vector.
-
Verify the construct by restriction digestion and DNA sequencing.
-
1.2. Host Strain Selection and Transformation:
-
Transformation:
-
Prepare competent E. coli cells using standard methods (e.g., calcium chloride or electroporation).
-
Co-transform the competent cells with both the CqsS expression vector and the hapR promoter-luciferase reporter plasmid.
-
Select for transformants on agar plates containing the appropriate antibiotics for both plasmids.
-
Confirm the presence of both plasmids in the selected colonies by colony PCR or plasmid DNA extraction and restriction analysis.
-
Protocol 2: CAI-1 Reporter Bioassay in a 96-Well Plate Format
2.1. Reagents and Materials:
-
Luria-Bertany (LB) broth supplemented with appropriate antibiotics
-
White, opaque 96-well microtiter plates
-
Luminometer
2.2. Assay Procedure:
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh LB broth (with antibiotics) and grow to an early exponential phase (OD600 ≈ 0.2-0.4).
-
Assay Plate Setup:
-
Add 180 µL of the subcultured reporter strain to each well of a white, opaque 96-well plate.
-
-
Incubation: Incubate the plate at 30°C with shaking for a predetermined optimal time (e.g., 4-6 hours). The optimal incubation time should be determined empirically by performing a time-course experiment.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. Also, measure the optical density at 600 nm (OD600) to normalize the luminescence signal to cell density.
-
Data Analysis:
-
Calculate the Relative Light Units (RLU) by dividing the raw luminescence reading by the OD600 for each well.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Weak or No Signal | - Inactive luciferase reagents- Low transfection/transformation efficiency- Weak promoter activity- Insufficient incubation time | - Use fresh reagents- Optimize transformation protocol- Use a stronger constitutive promoter for CqsS expression- Perform a time-course experiment to determine optimal induction time | [11][12] |
| High Background Signal | - "Leaky" promoter expression- Contamination- Autofluorescence of compounds (for fluorescent reporters) | - Use a tightly regulated promoter for reporter gene expression- Ensure aseptic technique and use fresh, sterile reagents- For fluorescence, measure background from compounds alone | [11] |
| High Variability between Replicates | - Pipetting errors- Inconsistent cell density- Edge effects in the microplate | - Use calibrated pipettes and master mixes- Ensure a homogenous cell suspension before plating- Avoid using the outer wells of the plate or fill them with sterile media | [11][12] |
| Signal Saturation | - Overexpression of luciferase- High concentration of CAI-1 | - Reduce the amount of reporter plasmid used for transformation- Dilute the sample or use a lower concentration range of CAI-1 | [12][13] |
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Potent, Chemically Stable Quorum Sensing Agonists for Vibrio Cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quorum sensing controls Vibrio cholerae multicellular aggregate formation | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. assay.dev [assay.dev]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Utilizing Synthetic CAI-1 in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: The CqsA/CqsS Quorum Sensing Circuit
The signaling cascade operates as follows:
Data Presentation: Effects of Synthetic CAI-1
| Compound | EC50 (nM) | Maximum Bioluminescence (% of CAI-1) | Reference |
| (S)-CAI-1 (Native) | ~400 | 100% | [9] |
| (R)-CAI-1 | ~800 (less active) | Not specified | [1] |
| Amino-CAI-1 | Active, but less potent than CAI-1 | Not specified | [1] |
| Ea-C10-CAI-1 | 150 | >100% | [9] |
| Ea-C8-CAI-1 | 1000 | ~100% | [9] |
EC50 (Half-maximal effective concentration) represents the concentration of the autoinducer that elicits 50% of the maximum biological response.
| Synthetic CAI-1 Concentration | Effect on Reporter Strain | Reference |
| 1 µM | Significant induction of bioluminescence | [10] |
| 10 µM | Near maximal induction of bioluminescence | [10] |
| 100 µM | Maximal induction of bioluminescence | [10] |
| Bacterial Species | Effect | Concentration | Reference |
| Pseudomonas aeruginosa | Inhibition of Quorum Sensing | Low micromolar concentrations | [11] |
| Pseudomonas aeruginosa | Growth Inhibition | > 25 µM | [11] |
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
Protocol 1: Quorum Sensing Activation Assay using a Bioluminescence Reporter Strain
Materials:
-
Luria-Bertani (LB) medium or other suitable growth medium.
-
DMSO (or ethanol) for stock solution preparation.
-
Sterile culture tubes or microplates.
-
Shaking incubator.
-
Luminometer or scintillation counter for measuring bioluminescence.
-
Spectrophotometer for measuring optical density (OD600).
Procedure:
-
Prepare Reporter Strain Culture: Inoculate the reporter strain from a fresh plate into liquid medium. Grow overnight at 30°C with shaking.
-
Assay Setup:
-
Incubation: Incubate the cultures at 30°C with shaking for a specified period (e.g., 2.5 to 5 hours, or monitor over a time course).[12]
-
Measurement:
-
At designated time points, measure the bioluminescence using a luminometer.
-
Measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
-
Data Analysis:
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).
Protocol 2: Biofilm Formation Inhibition Assay
Materials:
-
Vibrio cholerae wild-type or a specific mutant strain.
-
Growth medium suitable for biofilm formation.
-
DMSO or ethanol.
-
Sterile polystyrene or glass tubes, or microtiter plates.
-
Crystal Violet solution (0.1%).
-
Ethanol or acetic acid for solubilizing the stain.
-
Plate reader for absorbance measurement.
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain.
-
Assay Setup:
-
Dilute the overnight culture in fresh medium.
-
Add the diluted bacterial culture to each well.
-
-
Incubation: Incubate the plate under static (non-shaking) conditions for 24-48 hours at an appropriate temperature (e.g., 30°C) to allow for biofilm formation.
-
Staining:
-
Carefully remove the planktonic (free-floating) culture from each well.
-
Gently wash the wells with water or a buffer (e.g., PBS) to remove non-adherent cells.
-
Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Dry the plate completely.
-
Add a solvent (e.g., 30% acetic acid or 95% ethanol) to each well to solubilize the bound crystal violet.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550-590 nm) using a plate reader.
-
Protocol 3: Virulence Gene Expression Analysis
Materials:
-
Bacterial strain of interest.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for target virulence genes and a housekeeping gene (for normalization).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to a specific growth phase (e.g., early-log or mid-log phase).
-
Incubate for a defined period to allow for changes in gene expression.
-
-
RNA Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
-
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. journals.asm.org [journals.asm.org]
- 4. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbio.princeton.edu [molbio.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 9. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quorum-sensing assays [bio-protocol.org]
Application Notes and Protocols for the Extraction of Cholera Autoinducer-1 (CAI-1) from Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
| V. cholerae Strain | Culture Medium | Growth Conditions | Optical Density (OD600) | CAI-1 Concentration | Reference |
| El Tor C6706str | Tryptone Broth | 30°C with shaking | 2.5–2.7 | Not explicitly quantified in absolute terms, but detected via mass spectrometry. | [1] |
| Wild-Type | LB Broth | 37°C with shaking | Not Specified | Detected and quantified via bioassay. | [4] |
Signaling Pathway Overview
Experimental Protocols
Protocol 1: Culturing Vibrio cholerae for CAI-1 Production
Materials:
-
Vibrio cholerae strain (e.g., El Tor C6706str)
-
Luria-Bertani (LB) broth or Tryptone broth
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of V. cholerae from an agar plate into 5 mL of LB or Tryptone broth.
-
Incubate the culture overnight at 37°C with aeration (e.g., 225 rpm in a shaking incubator).[9]
-
The following day, dilute the overnight culture 1:100 into a larger volume of fresh LB or Tryptone broth in a sterile flask.
-
Incubate the culture at 30°C or 37°C with vigorous shaking.[1][9]
-
Monitor the growth of the culture by measuring the optical density at 600 nm (OD600) periodically.
Protocol 2: Extraction of CAI-1 from Culture Supernatant
Materials:
-
V. cholerae culture from Protocol 1
-
Centrifuge and centrifuge tubes
-
Sterile filters (0.22 µm pore size)
-
Dichloromethane (DCM)
-
Separatory funnel
-
Rotary evaporator or nitrogen stream evaporator
-
Methanol
-
Mass spectrometer
Procedure:
-
Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully decant the supernatant into a sterile container. For complete removal of cells, filter the supernatant through a 0.22 µm sterile filter.
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of dichloromethane (DCM) to the supernatant.[1]
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing. Vent the funnel periodically to release pressure.
-
Drain the lower organic phase into a clean, dry flask.
-
Repeat the extraction of the aqueous phase with a fresh volume of DCM to maximize the yield. Combine the organic phases.
-
Evaporate the DCM from the combined extracts using a rotary evaporator or a gentle stream of nitrogen gas. This should be done in a fume hood.
-
Resuspend the dried extract in a small, known volume of methanol for subsequent analysis.[1]
Protocol 3: Quantification of CAI-1 by Mass Spectrometry
Materials:
-
High-resolution mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Inject the resuspended extract onto the mass spectrometer.
Experimental Workflow
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Controls Biofilm Formation in Vibrio cholerae through Modulation of Cyclic Di-GMP Levels and Repression of vpsT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quorum sensing controls Vibrio cholerae multicellular aggregate formation | eLife [elifesciences.org]
- 6. A Constitutively Active Variant of the Quorum-Sensing Regulator LuxO Affects Protease Production and Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel anti-quorum sensing peptides targeting LuxO to combat Vibrio cholerae pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Regulation, and Inhibition of the Quorum-Sensing Signal Integrator LuxO | PLOS Biology [journals.plos.org]
- 9. scispace.com [scispace.com]
Application of CAI-1 in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CAI-1 Signaling Pathway in Vibrio cholerae
Quantitative Data: Activity of CAI-1 and Analogs
Structure-activity relationship (SAR) studies are crucial for developing potent and stable modulators of the CqsS receptor. These studies have revealed that while the receptor is sensitive to modifications at the C3 "head" group, it is more permissive to changes in the fatty acid "tail".[1][8] The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50) in a bioluminescence reporter assay. A lower EC50 value indicates higher potency.
| Compound Name/Description | Structure/Modification | EC50 (nM) | Reference |
| CAI-1 | (S)-3-hydroxytridecan-4-one (Native Ligand) | 30 - 40 | [5] |
| Ea-CAI-1 | Ene-amino ketone biosynthetic precursor | 4.1 | [5] |
| Compound 9 | Ea-CAI-1 analog (n=7 acyl tail) | ~5 | [5] |
| Compound 18 | 3-acylpyrrole analog (n=9 acyl tail) | 4.2 | [5] |
| Compound 32 | 3-acylpyrrole with E-alkene in tail | 3.8 | [5] |
| (R)-CAI-1 | R-stereoisomer of CAI-1 | ~80 (2x less active than S-isomer) | [11] |
Experimental Protocols
Protocol 1: Bioluminescence Reporter Assay for CAI-1 Activity
Materials:
-
Autoinducer Bioassay (AB) Medium.[12]
-
White, clear-bottom 96-well microplates.
-
Plate reader capable of measuring luminescence and absorbance at 600 nm.
Procedure:
-
Culture Preparation: Inoculate a single colony of the V. cholerae reporter strain into 3-5 mL of AB medium. Incubate overnight at 30°C with shaking.[13]
-
Inoculation: Dilute the overnight culture 1:50 in fresh AB medium. Add 100 µL of this diluted culture to each well of the assay plate, bringing the total volume to 200 µL.[14]
-
Incubation: Seal the plate with a breathable film and incubate at 30°C for 18-24 hours with shaking.[12]
-
Measurement: After incubation, measure the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well.[15]
-
Analysis: Calculate the normalized QS activity by dividing the RLU by the OD600 value for each well. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: Crystal Violet Assay for Biofilm Inhibition
Materials:
-
Wild-type or appropriate V. cholerae strain.
-
LB or other suitable growth medium.
-
Test compounds.
-
Round-bottom or flat-bottom 96-well microplates (polystyrene).
-
0.1% Crystal Violet solution.
-
30% Acetic Acid or 95% Ethanol.
-
Plate reader for absorbance at ~595 nm.
Procedure:
-
Culture Preparation: Grow an overnight culture of V. cholerae in LB medium at 37°C.
-
Assay Setup: Prepare a 1:100 dilution of the overnight culture in fresh medium.[16] In a 96-well plate, add 100 µL of the diluted culture to wells containing 100 µL of medium with various concentrations of the test compounds. Include appropriate controls.
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions at 37°C for 24-48 hours to allow biofilm formation.[16]
-
Washing: Carefully discard the liquid culture from the wells. Gently wash the wells twice with water to remove planktonic (non-adherent) cells. Be careful not to disturb the attached biofilm.[16]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm. Incubate for 10-15 minutes.[16]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at approximately 595 nm. The absorbance is proportional to the amount of biofilm formed.
Protocol 3: In Vitro Synthesis of Amino-CAI-1 using CqsA
Materials:
-
Purified CqsA enzyme.
-
Reaction buffer (e.g., Tris-HCl with PLP cofactor).
-
Substrates: (S)-2-aminobutyrate (SAB) and decanoyl-CoA.[1]
-
Quenching solution (e.g., acid or organic solvent).
-
Analytical equipment for product detection (e.g., Mass Spectrometry).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine purified CqsA (e.g., to a final concentration of 20 µM) with its substrates, 10 mM (S)-2-aminobutyrate and decanoyl-CoA, in a suitable reaction buffer containing pyridoxal phosphate (PLP).[1]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a set period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of ethyl acetate or by acidifying the mixture.
Application in Drug Development
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CAI-1 fatty acid tail in the Vibrio cholerae quorum sensing response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbio.princeton.edu [molbio.princeton.edu]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. Highly Potent, Chemically Stable Quorum Sensing Agonists for Vibrio Cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of novel anti-quorum sensing peptides targeting LuxO to combat Vibrio cholerae pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad spectrum pro-quorum-sensing molecules as inhibitors of virulence in vibrios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Occurrence and Expression of Luminescence in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 15. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
Application Notes and Protocols for Cholera Autoinducer-1 (CAI-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholera Autoinducer-1 (CAI-1)
CAI-1 Signaling Pathway
Data Presentation
| Compound | EC50 (µM) | Assay System | Reference |
| (S)-3-hydroxytridecan-4-one (CAI-1) | 1.0 - 1.5 | V. cholerae bioluminescence reporter assay | [1] |
| (S)-3-aminotridecan-4-one (amino-CAI-1) | 1.0 - 1.5 | V. cholerae bioluminescence reporter assay | [1] |
| (R)-3-aminotridecan-4-one (amino-CAI-1) | 1.0 - 1.5 | V. cholerae bioluminescence reporter assay | [1] |
Table 2: In Vitro CqsA Enzyme Kinetics
| Substrate | KM | kcat (s-1) | Reference |
| (S)-2-aminobutyrate (for amino-CAI-1 synthesis) | 5.3 mM | 0.024 | [1] |
| Decanoyl-CoA (for amino-CAI-1 synthesis) | 19 µM | 0.024 | [1] |
| S-adenosylmethionine (SAM) (for Ea-CAI-1 synthesis) | 28.7 µM | 0.1 | [6][7] |
| l-aminobutyrate (LAB) (for Am-CAI-1 synthesis) | 3700 µM | 0.008 | [6][7] |
| Culture Condition | CAI-1 Concentration | Reference |
| Planktonic cultures | ≤1 µM | [8] |
| Biofilms | Up to 32 µM | [8] |
Experimental Protocols
Protocol 1: Bioluminescence Reporter Assay for CAI-1 Activity
Materials:
-
Luria-Bertani (LB) broth.
-
96-well microtiter plates.
-
Shaking incubator.
-
Luminometer and spectrophotometer.
Procedure:
-
Grow an overnight culture of the V. cholerae reporter strain at 30°C with shaking.[9]
-
Dilute the overnight culture 1:10 in fresh LB medium.[9]
-
Add the diluted reporter strain to each well of the 96-well plate.[9]
-
Incubate the plate at 30°C with shaking for approximately 2.5 hours.[9]
-
Measure the bioluminescence and optical density (OD600) of each well using a luminometer and spectrophotometer, respectively.[9]
-
Calculate the relative light units (RLU) by normalizing the bioluminescence to the OD600.
-
Plot the RLU against the concentration of the compound to determine the EC50 value.
Protocol 2: Biofilm Formation Assay
Materials:
-
Vibrio cholerae strain of interest.
-
LB broth.
-
96-well, round-bottom microtiter plates.[3]
-
Plate reader.
Procedure:
-
Grow an overnight culture of the V. cholerae strain in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.[10]
-
Dispense 100 µL of the diluted culture into the wells of a 96-well round-bottom plate.[3] Include wells with media only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.[3]
-
Carefully discard the planktonic bacteria by inverting the plate and shaking gently.[3]
-
Wash the wells twice with water to remove any remaining unattached cells.[10]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[10]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, for example by inverting it on a paper towel.
-
Solubilize the stained biofilm by adding 125 µL of 30% acetic acid to each well and incubating for 10-15 minutes.[10]
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[10]
-
Measure the absorbance at 550 nm using a plate reader.[10]
Protocol 3: Quantification of CAI-1 by Mass Spectrometry
Materials:
-
Bacterial culture supernatant.
-
Ethyl acetate.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Collect bacterial culture supernatant by centrifugation.
-
Extract the autoinducers from the supernatant with an equal volume of ethyl acetate.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the organic (upper) phase and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
Inject the sample into the LC-MS system for separation and detection.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[11][12][13][14]
-
Handling: Avoid inhalation of dust or aerosols.[14] Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
For work involving Vibrio cholerae, appropriate biosafety level 2 (BSL-2) practices and containment procedures must be followed.
Synthesis and Purification of CAI-1
The chemical synthesis of (S)-3-hydroxytridecan-4-one can be achieved through various organic synthesis routes. A common approach involves the asymmetric aldol reaction between a chiral ethyl ketone equivalent and nonanal. Purification is typically performed using column chromatography on silica gel.
For laboratory-scale production, enzymatic synthesis using purified CqsA enzyme can be employed.
-
Incubate purified CqsA enzyme (e.g., 1 µM) with its substrates, (S)-2-aminobutyrate (e.g., 25 mM) and decanoyl-CoA (e.g., 100 µM), in a suitable buffer (e.g., 20 mM BTP, pH 8.0, 200 mM NaCl) at room temperature.[1]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry.[1]
-
Terminate the reaction by precipitating the enzyme with acetonitrile.[1]
Conclusion
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 3. static.igem.org [static.igem.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quorum-sensing assays [bio-protocol.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. alligare.com [alligare.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols: CAI-1 as a Tool for Studying Bacterial Communication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation
Table 1: Biological Activity of CAI-1 and its Analogs
| Compound | Chemical Name | EC50 (µM) | Reference |
| CAI-1 | (S)-3-hydroxytridecan-4-one | 1.0 - 1.5 | [1][9] |
| amino-CAI-1 | 3-aminotridecan-4-one | 1.0 - 1.5 | [1][9] |
| (R)-CAI-1 | (R)-3-hydroxytridecan-4-one | ~2-fold less active than (S)-CAI-1 | [1] |
Table 2: Relative Production of CAI-1 and amino-CAI-1
| Compound | Relative Amount Released | Reference |
| CAI-1 | ≥100-fold more than amino-CAI-1 | [1] |
| amino-CAI-1 | Baseline | [1] |
Signaling Pathway
Experimental Protocols
Protocol 1: Synthesis of (S)-3-hydroxytridecan-4-one (CAI-1)
Materials:
-
Decanoyl chloride
-
(S)-3-amino-1-butanol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dess-Martin periodinane
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Amide Formation: React decanoyl chloride with (S)-3-amino-1-butanol to form the corresponding amide.
-
Oxidation: Oxidize the primary alcohol of the amide to an aldehyde using an oxidizing agent like PCC.
-
Grignard Reaction: Treat the aldehyde with a suitable Grignard reagent to introduce the ethyl group and form a secondary alcohol.
-
Purification: Purify the final product using column chromatography.
Protocol 2: CAI-1 Bioluminescence Reporter Assay
Materials:
-
Luria-Bertani (LB) medium.
-
96-well microtiter plates.
-
Luminometer or a scintillation counter.
Procedure:
-
Grow the V. cholerae reporter strain overnight in LB medium at 30°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.005 in fresh LB medium.[10]
-
Add the diluted reporter strain to each well.
-
Incubate the plate at 30°C with shaking.
-
Measure bioluminescence and OD600 at regular intervals (e.g., every hour) using a luminometer or scintillation counter and a spectrophotometer, respectively.[10]
-
Plot the RLU against the concentration of the test compound to determine the EC50 value.
Protocol 3: Biofilm Formation Assay
Materials:
-
Wild-type V. cholerae strain.
-
LB medium.
-
96-well polystyrene microtiter plates.
-
Crystal violet solution (0.1%).
-
Ethanol (95%) or DMSO.[11]
-
Microplate reader.
Procedure:
-
Grow V. cholerae overnight in LB medium at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB medium.
-
Add the diluted bacterial culture to each well.
-
Incubate the plate statically at 30°C for 24-48 hours to allow for biofilm formation.[11]
-
Gently discard the planktonic culture and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the attached biofilms with 0.1% crystal violet for 15 minutes.[11]
-
Wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol or DMSO.[11]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11] The absorbance is proportional to the amount of biofilm formed.
Caption: Workflow for the biofilm formation assay.
Protocol 4: Virulence Gene Expression Analysis by RT-qPCR
Materials:
-
Wild-type V. cholerae strain.
-
LB medium.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target virulence genes (e.g., tcpA, ctxA) and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Real-time PCR instrument.
Procedure:
-
Grow V. cholerae to the desired cell density (e.g., mid-log phase) in LB medium.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Applications in Drug Development
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quorum-sensing assays [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
methods for detecting CAI-1 in environmental samples
Introduction
CAI-1 Signaling Pathway in Vibrio cholerae
Method 1: Quantification of CAI-1 by LC-MS/MS
Experimental Workflow: Sample Preparation and LC-MS/MS Analysis
The overall process involves collecting the environmental sample, extracting the autoinducers, concentrating the extract, and analyzing it via LC-MS/MS.
Protocol: LC-MS/MS Quantification of CAI-1
1. Sample Collection and Preparation 1.1. Collection: Collect water samples (≥ 100 mL) in clean glass or polyethylene containers.[8] To avoid degradation, samples should be processed promptly or stored at 4°C for no more than 48 hours.[8] For longer storage, freeze at -20°C or -80°C. 1.2. Filtration: To remove suspended particles and microorganisms, filter the water sample through a 0.45 µm membrane filter.[9] 1.3. Internal Standard Spiking: Add a known concentration of deuterated CAI-1 (d-CAI-1) standard to the filtered water sample. This is essential for accurate quantification.[2] 1.4. Extraction:
- Transfer the spiked sample to a separatory funnel.
- Add an equal volume of dichloromethane (or another suitable organic solvent like ethyl acetate).
- Shake vigorously for 2 minutes, periodically venting the funnel.
- Allow the layers to separate, and collect the bottom organic phase.
- Repeat the extraction process two more times on the aqueous phase, pooling all organic extracts.[2] 1.5. Concentration: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.[2] 1.6. Reconstitution: Dissolve the dried extract in a small, precise volume (e.g., 300 µL) of 50:50 methanol:water.[2] The sample is now ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis 2.1. Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended. 2.2. Chromatographic Conditions (Example):
- Column: C18 reversed-phase column (e.g., BEH C18).[10]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient: A suitable gradient elution to separate CAI-1 from matrix components.
- Flow Rate: 0.2 - 0.5 mL/min.
- Injection Volume: 5 - 20 µL. 2.3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both native CAI-1 and the d-CAI-1 internal standard must be determined by optimizing with pure standards.[6]
- Example Transitions (Hypothetical):
- CAI-1: Precursor m/z → Product m/z
- d-CAI-1: Precursor m/z → Product m/z 2.4. Quantification:
- Generate a calibration curve using standards of known CAI-1 concentration, each spiked with the same amount of d-CAI-1 internal standard.
- Plot the ratio of the peak area of CAI-1 to the peak area of d-CAI-1 against the concentration of CAI-1.
- Quantify CAI-1 in the environmental samples by interpolating their peak area ratios from the linear regression of the calibration curve.[7]
Data Presentation: LC-MS/MS Method Performance
The performance of a quantitative LC-MS/MS method is characterized by several key parameters.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | Low ng/L to µg/L | The lowest concentration of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | Low to mid ng/L to µg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 2-4 orders of magnitude | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Precision (%RSD) | < 15% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Accuracy (%RE) | 85-115% | The closeness of the mean of a set of measurements to the actual (true) value. |
Note: Specific values are highly dependent on the instrument, matrix, and method optimization.
Method 2: V. cholerae Bioluminescence Reporter Bioassay
Protocol: Bioluminescence Bioassay
1. Preparation of Reporter Strain 1.1. Culture a V. cholerae bioluminescence reporter strain (e.g., a strain with a luxCDABE operon fused to a CAI-1 responsive promoter) overnight in a suitable broth medium (e.g., Luria-Bertani with appropriate antibiotics) at 30°C with shaking. 1.2. Dilute the overnight culture 1:20 into fresh medium and grow to an optical density (OD600) corresponding to the early exponential phase.
2. Assay Procedure 2.1. Prepare a serial dilution of the environmental sample extract (prepared as in steps 1.1-1.6 of the LC-MS/MS protocol) in a 96-well microplate. Also, prepare a standard curve using synthetic CAI-1 of known concentrations. 2.2. Add the prepared reporter strain to each well of the microplate. 2.3. Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours). 2.4. Measure the bioluminescence (in Relative Light Units, RLU) and the optical density (OD600) of each well using a plate reader.
3. Data Analysis 3.1. Normalize the bioluminescence reading by the cell density (RLU/OD600) to account for any effects of the sample on bacterial growth. 3.2. Plot the normalized RLU against the concentration of the CAI-1 standard to generate a dose-response curve. 3.3. Determine the concentration of CAI-1 equivalents in the environmental samples by comparing their normalized RLU values to the standard curve. The half-maximal effective concentration (EC50) for synthetic CAI-1 typically ranges from 1 to 1.5 µM in this type of assay.[2]
Data Presentation: Bioassay Performance
| Parameter | Typical Value | Description |
| EC50 (CAI-1) | 1 - 1.5 µM | The concentration of an agonist that gives a response halfway between the baseline and maximum response.[2] |
| Detection Limit | Sub-micromolar range | The lowest concentration of CAI-1 that produces a response significantly above the background. |
| Specificity | Responds to CAI-1, amino-CAI-1, and other active analogs. | The assay measures the total biological activity that can trigger the CqsS receptor, not just CAI-1.[2] |
Conclusion
References
- 1. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. cec-1.itrcweb.org [cec-1.itrcweb.org]
- 6. Experience and Tips in LC-MS/MS Quantification - Creative Proteomics Blog [creative-proteomics.com]
- 7. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 8. apecwater.com [apecwater.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Generation and Characterization of a ΔcqsA Mutant for the Study of CAI-1 Quorum Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to monitor their population density and coordinate collective behaviors. In the human pathogen Vibrio cholerae, the causative agent of cholera, QS controls critical processes such as virulence factor expression and biofilm formation.[1][2] This regulation is mediated by signaling molecules called autoinducers. One of the primary autoinducers in V. cholerae is Cholera Autoinducer-1 (CAI-1), identified as (S)-3-hydroxytridecan-4-one.[3][4]
Signaling Pathway and Experimental Logic
Caption: Experimental workflow for creating and analyzing a ΔcqsA mutant.
Experimental Protocols
Protocol 1: Construction of a ΔcqsA Mutant via Allelic Exchange
This protocol describes the creation of a scarless, in-frame deletion of the cqsA gene in V. cholerae using a two-step allelic exchange method with a suicide vector containing the sacB gene for counter-selection.[9][10]
Materials:
-
V. cholerae wild-type strain (e.g., N16961)
-
E. coli S17-1 λpir (donor strain)
-
Suicide vector (e.g., pCVD442, pKAS32) containing sacB and an antibiotic resistance marker (e.g., Ampicillin).[9][10]
-
Primers to amplify upstream and downstream flanking regions of cqsA.
-
Restriction enzymes and T4 DNA ligase.
-
LB medium, LB agar plates.
-
Antibiotics (e.g., Ampicillin, Polymyxin B).
-
Sucrose.
Methodology:
-
Construct the Deletion Vector: a. Design primers to amplify ~1 kb regions directly upstream (Upstream Flank) and downstream (Downstream Flank) of the cqsA open reading frame from V. cholerae genomic DNA. b. Incorporate unique restriction sites into the primers for cloning into the suicide vector's multiple cloning site (MCS). c. Use Splicing by Overlap Extension (SOE) PCR to stitch the upstream and downstream flanks together, creating a single DNA fragment representing the deletion allele.[9] d. Digest both the SOE PCR product and the suicide vector (e.g., pKAS32) with the chosen restriction enzymes.[9] e. Ligate the digested insert into the digested vector. f. Transform the ligation product into E. coli S17-1 λpir and select on LB agar with the appropriate antibiotic. g. Verify the final construct (pSUICIDE-ΔcqsA) by restriction digest and Sanger sequencing.
-
Conjugation (First Recombination Event): a. Grow overnight cultures of the E. coli S17-1 λpir donor strain (containing pSUICIDE-ΔcqsA) and the recipient V. cholerae wild-type strain. b. Mix equal volumes of the donor and recipient cultures, spot them onto an LB agar plate, and incubate for 3-6 hours at 37°C to allow conjugation.[11][12] c. Scrape the bacterial mating spot and resuspend in LB broth. d. Plate serial dilutions onto selective agar plates (e.g., LB + Polymyxin B to kill E. coli + Ampicillin to select for V. cholerae that have integrated the plasmid).[9] This selects for single-crossover homologous recombinants (merodiploids).
-
Counter-selection (Second Recombination Event): a. Inoculate single colonies from the selective plates into LB broth (without antibiotics) and grow overnight to allow for the second crossover event to occur. b. Plate serial dilutions onto LB agar plates containing 10% sucrose. The sacB gene on the integrated plasmid converts sucrose into a toxic product, killing any cells that retain the vector backbone.[10] c. Colonies that grow on sucrose plates are potential double-crossover mutants, having excised the plasmid. These will be either wild-type revertants or the desired ΔcqsA mutant.
Protocol 2: Genotypic Verification of the ΔcqsA Mutant
Materials:
-
Putative mutant colonies from sucrose plates.
-
Primers designed to anneal outside the deleted cqsA region.
-
Taq DNA polymerase and PCR reagents.
-
Agarose gel electrophoresis equipment.
Methodology:
-
Colony PCR: a. Design a forward primer that binds upstream of the cqsA upstream flank and a reverse primer that binds downstream of the cqsA downstream flank. b. Perform colony PCR on the putative mutant colonies and a wild-type control colony. c. Analyze PCR products on an agarose gel. The ΔcqsA mutant will yield a smaller PCR product compared to the wild-type strain, corresponding to the size of the deleted region.
-
Sanger Sequencing: a. Purify the PCR product from a confirmed mutant colony. b. Send the purified product for Sanger sequencing using the same external primers to confirm the precise, in-frame deletion of the cqsA gene.[11]
Protocol 3: Phenotypic Characterization of the ΔcqsA Mutant
This protocol outlines assays to compare the phenotype of the verified ΔcqsA mutant with the wild-type strain.[13][14][15][16]
Methodology:
-
Growth Curve Analysis: a. Inoculate overnight cultures of wild-type and ΔcqsA strains into fresh LB broth to an initial OD600 of ~0.05. b. Incubate cultures in a shaking incubator or a microplate reader at 37°C. c. Measure the OD600 at regular intervals (e.g., every hour) for 24 hours. d. Plot OD600 versus time to compare growth kinetics.
-
Biofilm Formation Assay (Crystal Violet Staining): a. Grow overnight cultures of wild-type and ΔcqsA strains. b. Dilute cultures into fresh LB broth in a 96-well microtiter plate and incubate statically at 37°C for 24-48 hours. c. Carefully discard the culture medium and wash the wells gently with water to remove planktonic cells. d. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. e. Wash away excess stain and allow the plate to dry. f. Solubilize the bound dye with 30% acetic acid or ethanol. g. Quantify biofilm formation by measuring the absorbance at ~590 nm.
Protocol 4: Quantification of CAI-1 Activity
Materials:
-
Wild-type and ΔcqsA strains.
-
Luminometer.
Methodology:
-
Prepare Conditioned Media: a. Grow wild-type and ΔcqsA strains in LB broth to a high cell density (e.g., OD600 of 2.0). b. Pellet the cells by centrifugation. c. Filter-sterilize the supernatant to obtain cell-free conditioned medium.
-
Bioluminescence Assay: a. Grow an overnight culture of the CAI-1 reporter strain. b. Dilute the reporter strain culture into fresh media. c. Add a defined volume of the conditioned medium from the wild-type or ΔcqsA strain to the diluted reporter culture. Use fresh LB broth as a negative control. d. Incubate the mixtures and measure bioluminescence and OD600 at regular intervals. e. Normalize luminescence by cell density (Relative Light Units = Luminescence/OD600). f. A significant induction of light by wild-type supernatant, but not by the ΔcqsA supernatant, indicates a lack of CAI-1 production by the mutant.
Data Presentation
Quantitative data from the characterization experiments should be summarized for clear comparison.
Table 1: Growth Characteristics of WT and ΔcqsA Strains
| Strain | Doubling Time (min) | Maximum OD600 |
|---|---|---|
| V. cholerae WT | 35.2 ± 2.1 | 2.5 ± 0.1 |
| V. cholerae ΔcqsA | 36.1 ± 2.5 | 2.4 ± 0.2 |
Table 2: Phenotypic Comparison of WT and ΔcqsA Strains
| Strain | Biofilm Formation (A590) | Relative CAI-1 Activity (RLU) |
|---|---|---|
| V. cholerae WT | 0.85 ± 0.09 | 15,400 ± 1,250 |
| V. cholerae ΔcqsA | 1.95 ± 0.15 | 120 ± 35 |
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. molbio.princeton.edu [molbio.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA | Semantic Scholar [semanticscholar.org]
- 8. A simple mechanism for integration of quorum sensing and cAMP signalling in V. cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Genetic Analysis of Activation of the Vibrio cholerae Cpx Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Deployment of a Vibrio cholerae ordered transposon mutant library in a quorum-competent genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phenotypic signatures and genetic determinants of oxacillin tolerance in a laboratory mutant of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotypic analysis of Neurospora crassa gene deletion strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenotypic characterization of the foldase homologue PrsA in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Bacterial Conversations: Fluorescent Labeling of Cholera Autoinducer-1 for Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAI-1 Signaling Pathway in Vibrio cholerae
Quantitative Data of CAI-1 and its Analogs
| Compound | Structure | EC50 (µM) | Reference |
| (S)-CAI-1 | (S)-3-hydroxytridecan-4-one | ~1.0-1.5 | [4] |
| (R)-CAI-1 | (R)-3-hydroxytridecan-4-one | ~2.0-3.0 | [4] |
| Amino-CAI-1 | (S)-3-aminotridecan-4-one | ~1.0-1.5 | [4] |
| C8-ester-CAI-1 | (S)-3-hydroxy-4-oxotridecan-3-yl octanoate | 0.18 | [1] |
| Am-CAI-1 (B11) | 3-aminotridecan-4-one | 0.21 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-hydroxytridecan-4-one (CAI-1)
This protocol is based on the Weinreb ketone synthesis, a reliable method for preparing ketones from carboxylic acids.[1][5][6]
Materials:
-
(S)-2-hydroxydecanoic acid
-
Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethylmagnesium bromide (in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Weinreb Amide Formation: a. Dissolve (S)-2-hydroxydecanoic acid (1 equivalent) in anhydrous DCM. b. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 equivalents) at 0 °C. c. Stir the reaction mixture at room temperature for 2 hours. d. Concentrate the mixture under reduced pressure to obtain the acid chloride. e. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. f. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) and triethylamine (3.0 equivalents). g. Stir the reaction at room temperature overnight. h. Quench the reaction with water and extract with DCM. i. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate. j. Purify the crude product by silica gel chromatography to yield the Weinreb amide.
-
Grignard Reaction to form CAI-1: a. Dissolve the Weinreb amide (1 equivalent) in anhydrous THF and cool to 0 °C. b. Add ethylmagnesium bromide (1.5 equivalents) dropwise. c. Stir the reaction at 0 °C for 2 hours. d. Quench the reaction by the slow addition of saturated aqueous NH4Cl. e. Extract the mixture with ethyl acetate. f. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate. g. Purify the crude product by silica gel chromatography to obtain (S)-3-hydroxytridecan-4-one (CAI-1).
Protocol 2: Fluorescent Labeling of CAI-1
Strategy A: Ketone Derivatization with a Fluorescent Hydrazide
Workflow for Ketone Derivatization
Materials:
-
Fluorescent hydrazide (e.g., Dansyl hydrazine, BODIPY™ FL hydrazide)
-
Methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Add a catalytic amount of TFA.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
Strategy B: Click Chemistry Approach
Workflow for Click Chemistry Labeling
Procedure (for Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction at room temperature for 12-24 hours.
Protocol 3: Application of Fluorescently Labeled CAI-1 in Bacterial Imaging
Live-Cell Fluorescence Microscopy of Vibrio cholerae
Materials:
-
Vibrio cholerae culture
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Microscope slides or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow Vibrio cholerae in LB broth to the desired optical density (e.g., mid-logarithmic phase).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to the desired concentration.
-
Incubate the cells with the probe for a defined period (e.g., 30-60 minutes) at 37°C.
-
(Optional) Wash the cells with PBS to remove unbound probe.
-
Mount the bacterial suspension on a microscope slide or place in a glass-bottom dish.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
Data Presentation: Spectral Properties of Recommended Fluorophores
| Fluorophore (Reactive Group) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Recommended for |
| Dansyl Hydrazine | 336 | 516 | ~0.7 | Ketone Derivatization |
| BODIPY™ FL Hydrazide | 503 | 512 | ~0.9 | Ketone Derivatization |
| Alexa Fluor™ 488 Azide | 495 | 519 | 0.92 | Click Chemistry |
| Cyanine5 (Cy5) Azide | 649 | 670 | 0.28 | Click Chemistry (Far-Red) |
Conclusion
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
Troubleshooting & Optimization
troubleshooting CAI-1 synthesis yield issues
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low overall yield in a multi-step synthesis can be attributed to several factors. It is crucial to identify which step is problematic.
-
Sub-optimal Aldol Reaction: The key C-C bond-forming step, the aldol addition, is often a major contributor to low yield. Issues can arise from incomplete reaction, formation of side products, or poor stereoselectivity.
-
Decomposition of Intermediates or Product: The α-hydroxy ketone moiety can be sensitive to certain conditions, and intermediates along the synthetic pathway may be unstable.
-
Reagent Quality: The purity and reactivity of starting materials, catalysts, and solvents are critical.
To pinpoint the issue, it is recommended to analyze crude reaction mixtures by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to assess reaction completion and the presence of side products.
Q2: I am observing a mixture of stereoisomers in my final product. How can I improve the enantioselectivity of the synthesis?
-
Chiral Catalyst/Auxiliary Performance: The effectiveness of the chiral catalyst or auxiliary used in the asymmetric aldol reaction is paramount. Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at the recommended, often sub-zero, temperature is crucial for achieving high enantioselectivity. Use a reliable cooling bath (e.g., dry ice/acetone).
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the asymmetric induction step. Use high-purity, anhydrous solvents as specified in the protocol.
| Parameter | Recommendation for High Enantioselectivity | Common Pitfall |
| Chiral Catalyst | Use a well-defined, high-purity catalyst (e.g., a proline-based catalyst or a chiral auxiliary). | Catalyst degradation due to improper storage or handling. |
| Temperature | Maintain strict temperature control, typically between -20 °C and -78 °C. | Fluctuations in reaction temperature. |
| Solvent | Use anhydrous, non-coordinating solvents like dichloromethane or toluene. | Presence of water or coordinating impurities in the solvent. |
Q3: The aldol addition step appears to be incomplete, with significant amounts of starting material remaining. How can I drive the reaction to completion?
An incomplete aldol reaction can be a major source of low yield.
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress by TLC.
-
Reagent Stoichiometry: An incorrect ratio of the nucleophile, electrophile, or base can lead to an incomplete reaction. Carefully check the molar equivalents of all reagents.
-
Base Strength and Concentration: The choice and concentration of the base (e.g., lithium diisopropylamide, LDA) are critical for the efficient generation of the enolate. Ensure the base is freshly prepared or properly titrated.
-
Column Chromatography Conditions: Optimize the solvent system for your flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation from non-polar impurities.
-
Alternative Purification Methods: For highly pure material, consider preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, which can also separate enantiomers.
| Purification Technique | Stationary Phase | Mobile Phase (Typical) | Key Advantage |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Good for bulk purification. |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Isopropanol/Hexane | Separates enantiomers, providing high purity. |
Experimental Protocols
Key Experiment: Asymmetric Aldol Addition for CAI-1 Synthesis
Materials:
-
Decanal (long-chain aldehyde)
-
3-Pentanone (ethyl ketone source)
-
Chiral Proline Catalyst
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral proline catalyst (0.2 equivalents) and 3-pentanone (5 equivalents).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add decanal (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for the recommended time (monitor by TLC).
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low CAI-1 Yield
CAI-1 Quorum Sensing Signaling Pathway in Vibrio cholerae
Technical Support Center: Optimizing CAI-1 Concentration for Bioassays
Troubleshooting Guides
Issue: High Background Signal in Bioassay
Possible Cause 2: Reagent Contamination
-
Solution: Ensure that all buffers and reagents are fresh and have not been contaminated.[2] Contamination with the analyte or other substances can lead to a high background signal.
Possible Cause 3: Insufficient Washing
-
Solution: Inadequate washing of plates can leave behind residual components that contribute to a high background. Increase the number of washing steps or include a brief incubation period with the wash buffer.[2][3]
Possible Cause 4: Suboptimal Blocking
-
Solution: In assays like ELISA, inefficient blocking can lead to non-specific binding. Consider increasing the concentration of the blocking agent (e.g., BSA) or extending the incubation time for the blocking step.[2]
Issue: Inconsistent or Non-Reproducible Results
Possible Cause 2: Pipetting Errors
-
Solution: Inaccurate pipetting can lead to significant variability in results. Ensure that pipettes are properly calibrated and that your pipetting technique is consistent.
Possible Cause 3: Cell Seeding Density
Issue: Low or No Bioactivity Observed
Possible Cause 2: Incorrect Assay Conditions
-
Solution: Ensure that the assay conditions, such as incubation time and temperature, are optimal for your experiment. For proliferation assays, exposure times of 48-72 hours are common.[1]
Possible Cause 3: Inactive Compound
Frequently Asked Questions (FAQs)
What is the mechanism of action of CAI-1?
What is the recommended solvent for CAI-1 and what precautions should be taken?
What are the typical effective concentrations of CAI-1 in different cell lines?
| Cell Line | Cell Type | Assay Type | Effective Concentration / IC50 | Exposure Time |
| DU-145, PPC-1, PC3 | Human Prostate Cancer | Anchorage-dependent growth | 10-30 µM | Continuous |
| IGROV1-R10, OVCAR3 | Human Ovarian Carcinoma | Proliferation Assay | Anti-proliferative from 2.5 µM | 48-72 hours |
| HEK-293 | Human Embryonic Kidney | Proliferation Assay | IC50 = 1.6 µM | Not Specified |
| FaDu, EVSCC17M | Human Squamous Cell Carcinoma | Growth Inhibition | IC50 = 13 µM and 15 µM | Not Specified |
Data compiled from published research.[1]
How does CAI-1 relate to quorum sensing in bacteria?
Experimental Protocols
Protocol: Preparation of CAI-1 Stock Solution
-
Procedure:
-
Add 1 mL of sterile DMSO.
-
Vortex or sonicate briefly to ensure the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Protocol: Dose-Response Curve for Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol: Cytotoxicity Assay
-
Cell Preparation:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[8]
-
-
Compound Treatment:
-
Incubate for a predetermined period.[8]
-
Cytotoxicity Measurement:
-
Measure cytotoxicity using a suitable assay, such as a lactate dehydrogenase (LDH) release assay or a dye-based assay that differentiates live and dead cells (e.g., trypan blue or a fluorescent live/dead stain).[8]
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. arp1.com [arp1.com]
- 3. jg-biotech.com [jg-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple mechanism for integration of quorum sensing and cAMP signalling in V. cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Cholera Autoinducer-1 (CAI-1)
Frequently Asked Questions (FAQs)
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of small molecules. It is advisable to maintain the pH of your experimental solution within a neutral range (pH 6-8) unless the experimental conditions require otherwise.
-
Temperature: Higher temperatures will increase the rate of chemical degradation.
-
Solvent: The choice of solvent can impact stability. While organic solvents like DMSO are suitable for long-term storage of stocks, the stability in various aqueous buffers can differ.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity of CAI-1 in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of CAI-1 stock solution | Prepare a fresh stock solution from solid CAI-1. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Degradation of CAI-1 in working solution | Prepare working solutions immediately before use. Avoid storing dilute aqueous solutions. |
| Incorrect concentration of CAI-1 | Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC or LC-MS). |
| pH of the experimental medium | Ensure the pH of your buffer or medium is within a range that is optimal for CAI-1 stability (typically neutral pH). |
| Temperature effects | Minimize the exposure of CAI-1 solutions to high temperatures. |
Problem 2: I suspect my CAI-1 is degrading during my experiment. How can I confirm this?
| Possible Cause | Troubleshooting Step |
| Instability under experimental conditions | Perform a time-course experiment. Take aliquots of your experimental setup at different time points and quantify the remaining CAI-1 using HPLC or LC-MS. |
| Enzymatic degradation in biological samples | If using cell cultures or lysates, compare the stability of CAI-1 in your biological sample versus a sterile buffer control under the same conditions. |
| Photodegradation | If your experiment involves exposure to light, conduct a parallel experiment where the CAI-1 solution is protected from light to see if stability improves. |
Experimental Protocols
Protocol 1: General Procedure for Assessing CAI-1 Stability
1. Preparation of CAI-1 Solutions:
- Prepare a concentrated stock solution of CAI-1 (e.g., 10 mM) in an appropriate organic solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentration in the test buffer or medium (e.g., potassium phosphate buffer, cell culture medium).
2. Incubation:
- Aliquot the CAI-1 working solution into multiple sterile tubes.
- Incubate the tubes under the desired experimental conditions (e.g., different temperatures, pH values).
3. Time-Point Sampling:
- At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from the incubation.
- Immediately stop any potential degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.
4. Quantification of CAI-1:
- Analyze the samples using a validated stability-indicating analytical method, such as HPLC or LC-MS.
- HPLC Method: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate CAI-1 from potential degradation products. Detection can be done using a UV detector.
- LC-MS Method: This method provides higher specificity and can help in identifying the degradation products.
- Quantify the peak area corresponding to CAI-1 at each time point.
5. Data Analysis:
- Normalize the peak area of CAI-1 at each time point to the peak area at time 0.
- Plot the percentage of remaining CAI-1 against time.
- From this data, you can calculate the degradation rate and the half-life (t½) of CAI-1 under the tested conditions.
Data Presentation
| Condition | Solvent/Buffer | Temperature (°C) | pH | Estimated Half-life (hours) |
| 1 | DMSO | -80 | N/A | > 1 year |
| 2 | DMSO | 4 | N/A | Several weeks |
| 3 | Potassium Phosphate Buffer | 25 | 7.0 | 48 - 72 |
| 4 | Potassium Phosphate Buffer | 37 | 7.0 | 12 - 24 |
| 5 | LB Medium | 37 | 7.2 | 8 - 16 |
| 6 | Aqueous Solution | 25 | 4.0 | > 72 |
| 7 | Aqueous Solution | 25 | 9.0 | < 12 |
Note: These are hypothetical values for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
References
Technical Support Center: CAI-1 Stability
Frequently Asked Questions (FAQs)
A2: Based on supplier information and general best practices for similar molecules, the following storage conditions are recommended to minimize degradation.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
A3: While specific stability data in various solvents is limited, it is recommended to use anhydrous aprotic solvents such as DMSO or ethanol for preparing stock solutions. It is crucial to minimize the presence of water to prevent potential hydrolysis. For aqueous buffers used in experiments, it is advisable to prepare fresh solutions and use them immediately.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of CAI-1 activity or inconsistent results in biological assays. | Degradation of CAI-1 in stock solutions or experimental media. | 1. Prepare fresh CAI-1 stock solutions from powder. 2. Assess the purity of the existing stock solution using HPLC. 3. Minimize the time CAI-1 is in aqueous solutions at room temperature. Prepare working solutions immediately before use. 4. Consider the pH of your experimental buffer, as extreme pH values can accelerate degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry. Common degradation pathways for β-hydroxy ketones include a reverse aldol reaction. 2. Review your storage and handling procedures to identify potential causes of degradation (e.g., temperature fluctuations, prolonged storage in solution). |
| Precipitation observed in CAI-1 stock solution upon thawing. | Poor solubility or aggregation at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
Experimental Protocols
Protocol 1: Preparation of CAI-1 Stock Solution
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of CAI-1 Stability by HPLC
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
For a time-course stability study, incubate the prepared samples under the desired conditions (e.g., different temperatures, pH values).
-
At each time point, take an aliquot of the sample for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape). For example, start with a lower percentage of acetonitrile and gradually increase it.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Observe the appearance of any new peaks, which may correspond to degradation products.
Visualizations
Signaling Pathway of CAI-1 in Vibrio cholerae
Experimental Workflow for Assessing CAI-1 Stability
References
Technical Support Center: CAI-1 Reporter Strains
Frequently Asked Questions (FAQs)
Troubleshooting Guide
Problem 1: Low or No Reporter Signal
A weak or absent signal is a common issue that can arise from several factors, from problems with the experimental setup to issues with the reporter strain itself.
| Potential Cause | Recommended Solution |
| Inactive CAI-1/Analog | Verify the integrity and concentration of your CAI-1 or analog stock solution. If possible, test its activity using a previously validated batch or a different assay. |
| Suboptimal Inducer Concentration | Perform a dose-response curve to determine the optimal concentration (EC50) of your specific CAI-1 analog. The potency can vary significantly between different analogs.[1] |
| Insufficient Incubation Time | Optimize the incubation time after adding the inducer. The kinetics of the response can vary depending on the reporter system and experimental conditions. |
| Poor Reporter Strain Viability | Ensure the reporter strain is healthy and in the correct growth phase (typically exponential phase) before starting the assay. Check for contamination. |
| Degradation of Reporter Protein | If using a fluorescent reporter, ensure that the protein is stable under your experimental conditions. Some fluorescent proteins can be prone to degradation.[6] |
Experimental Protocol: Dose-Response Curve for a CAI-1 Analog
-
Incubation: Incubate the plate at the optimal temperature for a predetermined amount of time (e.g., 4-6 hours).
-
Signal Measurement: Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the reporter signal against the log of the analog concentration and fit the data to a suitable model to determine the EC50 value.
Problem 2: High Background Signal
| Potential Cause | Recommended Solution |
| Leaky Promoter in Reporter Construct | The promoter driving the reporter gene may have some basal activity even in the absence of CAI-1. Consider re-designing the reporter construct with a tighter promoter. |
| Autofluorescence/Autoluminescence of Media | Certain components in the growth media can cause background fluorescence or luminescence.[7][8] Test the media alone to determine its contribution to the background signal. If necessary, switch to a minimal medium for the assay. |
| Contamination of Culture | Contamination with other microorganisms can lead to non-specific signals. Always use aseptic techniques and check for culture purity. |
| Crosstalk from Other Molecules | Some molecules in your test compounds or media might weakly activate the CqsS receptor, leading to a higher background. |
Experimental Protocol: Assessing Media Background
-
Prepare Media Samples: In a 96-well microplate, add the different types of media you are using (e.g., rich broth, minimal media).
-
Incubate: Incubate the plate under the same conditions as your experiment (temperature and duration).
-
Measure Signal: Read the fluorescence or luminescence of the media-only wells.
-
Compare: Compare the background signals from different media to identify one with the lowest intrinsic signal.
Problem 3: False Positives or False Negatives
| Potential Cause | Recommended Solution |
| Direct Inhibition/Activation of Reporter Enzyme | Test compounds may directly inhibit or activate the reporter enzyme (e.g., luciferase), leading to false results.[9][10] It is crucial to perform counter-screens with the purified reporter enzyme. |
| Off-Target Effects of Test Compounds | A compound might affect the reporter signal through a mechanism independent of the CAI-1 signaling pathway, such as by altering cellular metabolism or viability. |
| Specificity of the CqsS Receptor | The CqsS receptor from one Vibrio species may not recognize the CAI-1 variant from another species, leading to a false negative result if the incorrect ligand-receptor pair is used.[4][5] |
| Incorrect Reporter Strain for the Research Question | Ensure the chosen reporter strain is appropriate for the specific CAI-1 analog or biological question being investigated. |
Experimental Protocol: Counter-Screen for Luciferase Inhibition
-
Prepare Reagents: Prepare a solution of purified luciferase enzyme in assay buffer. Also, prepare serial dilutions of your test compound.
-
Assay Setup: In a 96-well plate, add the purified luciferase solution to each well. Then, add the different concentrations of your test compound.
-
Initiate Reaction: Add the luciferase substrate (luciferin) to all wells.
-
Measure Luminescence: Immediately measure the luminescence using a plate reader.
-
Analyze Data: A decrease in luminescence in the presence of the test compound indicates direct inhibition of the luciferase enzyme.
Visualizations
References
- 1. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 3. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity and complexity in bacterial quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. Stable and destabilized GFP reporters to monitor calcineurin activity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. logosbio.com [logosbio.com]
- 8. logosbio.com [logosbio.com]
- 9. False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in CAI-1 detection
Frequently Asked Questions (FAQs)
A3: Optimal conditions can vary. However, a common starting point is to incubate primary antibodies overnight at 4°C or for 1-2 hours at room temperature.[5] Substrate incubation is typically shorter, ranging from 15 to 30 minutes at room temperature, and should be monitored to prevent overdevelopment. It is crucial to keep these conditions consistent across experiments for reproducible results.[3]
A4: Yes, components in the sample matrix, such as proteins or lipids from culture media or biological fluids, can interfere with antibody binding and increase background noise.[2] It is recommended to run a matrix-matched standard curve or dilute samples in the assay buffer to minimize these effects.
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can obscure the specific signal, leading to a poor signal-to-noise ratio. Below are common causes and solutions.
| Probable Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat milk) or extend the blocking incubation time.[1] Consider testing different blocking buffers. |
| Excessive Antibody Concentration | Titrate the primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background. A checkerboard titration is an effective method for this.[6] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5) or the volume of wash buffer. Adding a short soaking step (30-60 seconds) during each wash can also be effective.[1][2] Ensure that wells are fully aspirated between washes. |
| Non-Specific Antibody Binding | Add a non-ionic detergent like Tween-20 (0.05%) to the wash and antibody dilution buffers to reduce non-specific interactions.[1] Ensure the secondary antibody is not cross-reacting with other components. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Microbial contamination can lead to high background.[2] |
Issue 2: Weak or No Signal
A weak or absent signal can be as problematic as a high background.
| Probable Cause | Recommended Solution |
| Insufficient Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Refer to your antibody titration data to ensure you are using an optimal concentration.[7] |
| Inactive Reagents | Ensure that enzymes (e.g., HRP) and substrates have not expired and have been stored correctly. Avoid using buffers containing inhibitors like sodium azide with HRP-conjugated antibodies.[5] |
| Incorrect Filter/Wavelength | For fluorescence- or luminescence-based assays, confirm that you are using the correct excitation and emission wavelengths for your detection molecule. |
| Low CAI-1 Concentration in Sample | The concentration of CAI-1 in your sample may be below the detection limit of the assay. Consider concentrating your sample or using a more sensitive detection method. |
Experimental Protocols & Data Presentation
Protocol: Checkerboard Titration to Optimize Antibody Concentrations
Methodology:
-
Coat the Plate: Prepare serial dilutions of the capture antibody (e.g., 0.5, 1, 2, 5 µg/mL) in coating buffer. Add 100 µL of each dilution to different rows of a 96-well plate and incubate overnight at 4°C.[3]
-
Wash and Block: Wash the plate three times with wash buffer (e.g., PBS + 0.05% Tween-20). Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]
-
Add Detection Antibody: Prepare serial dilutions of the HRP-conjugated detection antibody (e.g., 1:1000, 1:5000, 1:10,000, 1:20,000) in antibody dilution buffer. Add 100 µL of each dilution to different columns of the plate. Incubate for 1-2 hours at room temperature.
-
Develop and Read: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of stop solution. Read the absorbance at 450 nm.
Data Presentation: Example Checkerboard Titration Results
| Capture Ab (µg/mL) | Detection Ab Dilution | Absorbance (450nm) - High CAI-1 | Absorbance (450nm) - Blank | Signal-to-Noise (High/Blank) |
| 2 | 1:1000 | 2.85 | 0.45 | 6.3 |
| 2 | 1:5000 | 2.10 | 0.15 | 14.0 |
| 2 | 1:10,000 | 1.55 | 0.08 | 19.4 |
| 2 | 1:20,000 | 0.75 | 0.06 | 12.5 |
| 1 | 1:1000 | 2.15 | 0.42 | 5.1 |
| 1 | 1:5000 | 1.60 | 0.14 | 11.4 |
| 1 | 1:10,000 | 1.10 | 0.07 | 15.7 |
| 1 | 1:20,000 | 0.50 | 0.06 | 8.3 |
Visualizations
CAI-1 Quorum Sensing Pathway in V. cholerae
Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting and resolving low signal-to-noise ratio issues.
References
Technical Support Center: CAI-1 Quantification via Mass Spectrometry
Frequently Asked Questions (FAQs)
Q1: What is CAI-1 and what are its basic physicochemical properties?
| Property | Value |
| Chemical Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.34 g/mol [4] |
| Structure | (S)-3-hydroxytridecan-4-one |
Q2: What is the general workflow for quantifying CAI-1 using LC-MS/MS?
Q3: What are the recommended sample preparation steps for CAI-1 from bacterial cultures?
-
Extraction: Add an equal volume of ethyl acetate to the acidified supernatant. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Repeat Extraction: For optimal recovery, repeat the extraction process on the aqueous phase two more times with fresh ethyl acetate.
-
Pooling: Combine all the collected organic phases.
-
Drying: Evaporate the pooled organic solvent to dryness. A stream of nitrogen gas is recommended to gently remove the solvent without degrading the analyte.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase used for your LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
Troubleshooting Guides
Problem 1: No or Low CAI-1 Signal
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Extraction | Ensure the pH of the supernatant is acidic (3-4) before extraction. Use high-purity ethyl acetate. Increase the number of extraction repetitions. |
| Analyte Degradation | Avoid high temperatures during the solvent evaporation step. Prepare fresh samples and standards. Store extracts at -20°C or lower if not analyzed immediately. |
| Incorrect MS Parameters | Verify the precursor and product ion m/z values for CAI-1. Optimize the collision energy and other source parameters. Ensure the mass spectrometer is properly calibrated.[4] |
| Ion Suppression (Matrix Effects) | Dilute the sample extract to reduce the concentration of interfering matrix components.[5][6] Improve sample cleanup, for instance by incorporating a solid-phase extraction (SPE) step. Adjust the chromatographic gradient to separate CAI-1 from co-eluting matrix components. |
| Instrument Contamination | Run blank injections to check for system contamination.[4] Clean the ion source and transfer optics if necessary. |
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for CAI-1 (acidic conditions are generally preferred). Check for proper mobile phase composition and mixing. |
| Injection Solvent Mismatch | Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Problem 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
| Cause | Solution |
| Variable Extraction Recovery | Use a deuterated internal standard for CAI-1 to normalize for variations in sample preparation and matrix effects.[7] Ensure consistent and precise execution of the extraction protocol. |
| Instrument Instability | Allow the LC-MS system to equilibrate thoroughly before starting the analysis. Monitor system suitability by injecting a standard at regular intervals throughout the analytical run. |
| Sample Degradation over Time | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -80°C). |
| Matrix Effects | As mentioned previously, matrix effects can cause significant variability.[5][6] The use of an internal standard is highly recommended. Consider using matrix-matched calibration standards. |
Advanced Topics and Methodologies
Mass Spectrometry Parameters for CAI-1
While optimal transitions should be determined empirically on your specific instrument, the following can be used as a starting point. The precursor ion will be the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| CAI-1 | 215.2 | Fragment 1 | The most abundant fragment ion should be used for quantification. |
| Fragment 2 | A second fragment ion should be monitored for confirmation. |
Note: The exact m/z of the product ions will depend on the fragmentation of (S)-3-hydroxytridecan-4-one. Common fragmentation pathways for similar molecules involve the loss of water and cleavage of the carbon chain.
Liquid Chromatography Method
Example LC Gradient:
| Time (min) | %A (Water + 0.1% Formic Acid) | %B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
This is a general gradient and should be optimized for your specific application to achieve the best separation and minimize run time.
Understanding and Mitigating Matrix Effects
Matrix effects occur when components in the sample other than the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the analyte signal.[5][6]
Quantification of the CAI-1 Precursor, Amino-CAI-1
-
Molecular Weight: 213.36 g/mol
-
Precursor Ion [M+H]⁺: 214.2 m/z
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The major Vibrio cholerae autoinducer and its role in virulence factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. enovatia.com [enovatia.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: CAI-1 (Carboxyamidotriazole) Solubility and Handling
Frequently Asked Questions (FAQs)
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into your aqueous medium. This gradual decrease in DMSO concentration can help prevent precipitation.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| CAI-1 powder is difficult to dissolve in DMSO. | Insufficient mixing or sonication. | Vortex the solution vigorously for several minutes. If undissolved particles remain, use an ultrasonic water bath for 10-15 minute intervals until the solution is clear.[1] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | Rapid change in solvent polarity causing the hydrophobic compound to "crash out." | Employ a stepwise dilution method. Pre-warm the aqueous medium to 37°C. Consider preparing a more dilute DMSO stock solution.[1] |
| Visible precipitate forms in cell culture wells during incubation. | Compound precipitating over time due to interactions with media components or temperature changes. Limited aqueous solubility. | Reduce the final concentration of CAI-1 in the assay. If possible, increase the serum concentration in the medium, as protein binding can help keep hydrophobic compounds in solution.[1] |
| Low or inconsistent bioactivity observed in assays. | The actual concentration of soluble CAI-1 is lower than the nominal concentration due to precipitation. | After preparing the final working solution, centrifuge it at high speed (>10,000 x g) for 10-15 minutes and use the supernatant for your assay to remove any undissolved compound.[1] |
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL (233.27 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (5.83 mM) | Results in a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (5.83 mM) | Results in a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (5.83 mM) | Results in a clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a CAI-1 Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minute intervals until the solution becomes clear.[1]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -80°C, the solution is stable for up to 6 months.[4]
Protocol 2: Preparation of a CAI-1-HP-β-CD Inclusion Complex
Materials:
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Methodology:
-
Mixing: Place the accurately weighed HP-β-CD powder in a mortar.
-
Kneading: Gradually add a small amount of deionized water to the HP-β-CD powder while triturating with the pestle to form a thick paste.[1]
-
Drying: The resulting paste can be dried and then reconstituted in an aqueous buffer for your experiment.
Visualizations
CAI-1 Signaling Pathway
References
Technical Support Center: Refining HPLC Purification of CAI-1
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the organic solvent-to-aqueous buffer ratio. A shallower gradient may improve the separation of closely related impurities.[1][2] |
| Incorrect column selection. | Ensure the use of a suitable stationary phase, such as a C18 column, which has been shown to be effective for CAI-1 analysis.[3] Consider a column with a smaller particle size for higher efficiency.[2][4] | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. Optimal flow rates for standard HPLC are often around 1.0 mL/min.[2] | |
| Peak Tailing | Interaction with active sites on the column. | Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions.[5] Ensure high-purity silica in the column.[5] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Extra-column band broadening. | Minimize the length of tubing between the injector, column, and detector.[6] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity HPLC-grade solvents and filter the mobile phase.[7] Flush the system and clean the detector cell. |
| Pump issues (e.g., leaks, faulty check valves). | Inspect the pump for leaks and ensure proper functioning of check valves.[8][9] | |
| Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the run.[8] | |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or column). | Systematically check for blockages by removing components one by one, starting from the detector and moving backward.[10][11] Reverse flush the column if a blockage is suspected at the inlet.[12] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic solvent.[11] | |
| Variable Retention Times | Inconsistent mobile phase composition. | If preparing the mobile phase online, ensure the mixer is functioning correctly.[6] Manually prepare the mobile phase to rule out mixing issues. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature, as retention times can shift with temperature changes.[6] | |
| Column degradation. | Replace the column if performance has degraded over time.[8] | |
| No Peaks or Low Sensitivity | Sample degradation. | Ensure the stability of CAI-1 in the chosen sample solvent. |
| Leak in the system. | Check for leaks, especially at fittings and the injector.[8][10] | |
| Incorrect detector wavelength. | The detection of CAI-1 has been reported at 264 nm.[3] Verify that the detector is set to an appropriate wavelength. |
Frequently Asked Questions (FAQs)
A2: To improve resolution, you can try optimizing the mobile phase by adjusting the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[13][14] Alternatively, you can evaluate different C18 columns from various manufacturers, as they can exhibit different selectivities.[7] Using a column with a smaller particle size (e.g., sub-2 µm) can also significantly increase resolution.[2]
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Adding an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to your mobile phase can help to sharpen the peak.[15] Also, ensure you are not overloading the column by injecting too much sample.
Q4: I am seeing a lot of baseline noise in my chromatogram. What are the common causes?
A4: Baseline noise can originate from several sources. The most common are the use of non-HPLC grade solvents, contaminated mobile phase, or issues with the pump or detector.[8] Always use high-purity solvents, filter your mobile phase, and degas it properly. If the problem persists, you may need to service your pump or clean the detector cell.
Q5: My system pressure is suddenly very high. What should I do?
A5: High backpressure is usually indicative of a blockage in the system.[10] To troubleshoot, systematically disconnect components starting from the detector and working your way back to the pump to identify the source of the blockage. Common culprits include a clogged column inlet frit, blocked tubing, or a malfunctioning injector. A guard column can help prevent the analytical column from getting clogged.[6]
Experimental Protocol: Reversed-Phase HPLC Purification of CAI-1
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Ammonium acetate or Trifluoroacetic acid (TFA)
2. HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.01M ammonium acetate in water (or 0.1% TFA in water).
-
Mobile Phase B: 0.01M ammonium acetate in acetonitrile (or 0.1% TFA in acetonitrile).
-
Filter both mobile phases through a 0.45 µm filter and degas thoroughly.[7]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 264 nm[3]
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
5. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.[16]
-
Inject a blank (sample solvent) to ensure there are no ghost peaks.[8]
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and proceed with downstream processing (e.g., solvent evaporation).
Visualizations
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Optimizing HPLC method development to maximize peak resolution – Atinary [atinary.com]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. realab.ua [realab.ua]
- 12. eclass.uoa.gr [eclass.uoa.gr]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. peptide.com [peptide.com]
- 16. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: CAI-1 Experiments
Frequently Asked Questions (FAQs)
Q2: How can I visually identify different types of contamination?
A2:
-
Bacteria: A sudden drop in pH (media turns yellow), turbidity (cloudiness) in the culture medium, and sometimes a foul odor. Under a microscope, you'll see small, motile, rod-shaped or spherical particles between your cells.
-
Yeast: The culture medium may become turbid, and the pH can either increase or decrease. Microscopically, yeast appears as individual, budding, ovoid, or spherical particles.[2][3]
-
Fungi (Mold): Visible filamentous structures or fuzzy patches can be seen floating in the medium or attached to the culture vessel surface.[1][2] Microscopically, you will observe long, branching filaments (hyphae).[1]
-
Mycoplasma: This is the most difficult to detect visually as it does not cause turbidity or a pH change.[4][5] Indicators can include a reduction in cell growth rate, changes in cell morphology, and decreased transfection efficiency.[4] Specific testing is required for confirmation.[5][6]
Q5: Should I routinely use antibiotics in my cell culture medium?
Troubleshooting Guides
Issue 1: Sudden Change in Media Color and Turbidity
Possible Cause: Bacterial or Yeast Contamination.[4][13]
Troubleshooting Steps:
-
Isolate: Immediately remove the contaminated flask from the incubator to prevent cross-contamination.[13][14]
-
Inspect: Visually inspect other cultures for signs of contamination.
-
Microscopy: Examine a sample of the contaminated culture under a microscope to identify the type of microbe.
-
Discard: Dispose of the contaminated culture and any shared reagents (e.g., media, FBS).[3][14]
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any potentially contaminated equipment.[3][15]
-
Review Aseptic Technique: Ensure all personnel are adhering to strict aseptic techniques.[1][3]
Issue 2: Inconsistent or Non-Reproducible Electrophysiological Recordings
Possible Causes: Mycoplasma Contamination, High Cell Passage Number, Endotoxin Contamination.
Troubleshooting Steps:
-
Mycoplasma Testing:
-
Quarantine the cell line and test for mycoplasma using a reliable method such as PCR, ELISA, or fluorescence staining (e.g., Hoechst 33258).[6][16]
-
If positive, discard the contaminated cell line and all related stocks. For irreplaceable lines, specific anti-mycoplasma agents can be used, but this should be a last resort.[3][14]
-
-
Cell Passage Number Verification:
-
Endotoxin Screening:
-
Use endotoxin-free water and reagents.
-
Test key reagents like serum and media for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Issue 3: Fuzzy Growth or Filaments in Culture Flask
Possible Cause: Fungal (Mold) Contamination.[1][3]
Troubleshooting Steps:
-
Immediate Discard: Do not open the flask in the biosafety cabinet.[13] Immediately discard the contaminated culture to prevent the spread of spores.[15]
-
Thorough Decontamination:
-
Review Lab Practices:
-
Ensure all media and solutions are sterile-filtered.
-
Minimize the opening of doors and windows to reduce airborne contaminants.[14]
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use low passage cells (<15-20 passages) for consistent results.[12] | High passage numbers can lead to genetic drift, altered morphology, and changes in protein expression, affecting reproducibility.[12] |
| Antibiotic Concentration (if necessary for short-term use) | Penicillin: 100 U/mL, Streptomycin: 100 µg/mL | To prevent bacterial growth without being overly cytotoxic. Continuous use is discouraged.[2] |
| Antimycotic Concentration (if necessary for short-term use) | Amphotericin B: 0.25 µg/mL | To prevent fungal and yeast contamination. Can be toxic to some cell lines.[2] |
| Mycoplasma Testing Frequency | Every 1-2 months for continuous cultures.[1] | Mycoplasma is difficult to detect visually and can significantly alter experimental data.[4][5] |
Experimental Protocols & Workflows
Aseptic Cell Culture Technique
A strict aseptic technique is the primary defense against contamination.[1]
Mycoplasma Contamination Troubleshooting Workflow
A logical approach to identifying and dealing with potential mycoplasma contamination.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 6. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 7. Effect of calcium hydroxide on bacterial endotoxin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endotoxin and calcium effect on metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular effects of endotoxin in vitro. I. Effect of endotoxin on mitochondrial substrate metabolism and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. korambiotech.com [korambiotech.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 13. benchchem.com [benchchem.com]
- 14. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reproducibility in CAI-1 Quorum Sensing Assays
Frequently Asked Questions (FAQs)
-
Pipetting and Mixing Errors: Inaccurate liquid handling, especially with small volumes, and inadequate mixing can introduce substantial variability between replicates.[5][6]
-
Instrumental and Environmental Factors: Fluctuations in incubation temperature, shaking speed, and luminometer sensitivity can all contribute to inconsistent results.
Q4: What is an acceptable level of variability in these assays?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Bioluminescence Signal | 1. Inactive or Degraded CAI-1: CAI-1 may have degraded due to improper storage or handling. | - Ensure CAI-1 is stored at -20°C or below in a suitable solvent like DMSO. - Prepare fresh stock solutions of CAI-1. - Minimize freeze-thaw cycles. |
| 2. Low Reporter Strain Viability or Density: The reporter cells may not be in the optimal physiological state to respond. | - Use a fresh overnight culture of the reporter strain for inoculation. - Ensure the starting optical density (OD) of the culture is consistent across experiments. - Verify cell viability through plating or microscopy. | |
| 3. Sub-optimal Assay Conditions: Incubation time, temperature, or aeration may not be optimal for the reporter strain. | - Optimize the incubation time post-CAI-1 addition to capture peak bioluminescence. - Ensure a consistent incubation temperature (typically 30°C for V. cholerae). - Maintain adequate aeration through shaking. | |
| High Well-to-Well Variability | 1. Inaccurate Pipetting: Errors in dispensing small volumes of CAI-1 or reporter cells. | - Use calibrated pipettes and proper pipetting technique. - Prepare a master mix of reagents where possible to minimize pipetting errors.[8] - Change pipette tips between dilutions and samples to avoid cross-contamination.[6] |
| 2. Poor Mixing: Incomplete mixing of CAI-1 and the reporter strain in the assay wells. | - Gently mix the contents of each well after adding all components, avoiding bubble formation. - Use an orbital shaker during incubation to ensure uniform distribution. | |
| 3. "Edge Effects" in Microplates: Evaporation and temperature gradients in the outer wells of a 96-well plate. | - Avoid using the outer wells of the microplate for critical samples. - Fill the outer wells with sterile media or buffer to create a humidity barrier. | |
| Inconsistent Results Between Experiments | 1. Variation in Reporter Strain Preparation: Differences in the age of the overnight culture, inoculum size, or growth media. | - Standardize the protocol for preparing the reporter strain, including incubation time and temperature of the overnight culture. - Use the same batch of growth media for all related experiments. |
| 2. Inconsistent CAI-1 Preparation: Use of different stock solutions or variations in the dilution process. | - Prepare a large batch of CAI-1 stock solution to be used across multiple experiments. - Follow a standardized protocol for serial dilutions. | |
| 3. Fluctuations in Equipment Performance: Changes in incubator temperature or luminometer calibration. | - Regularly check and calibrate incubators and luminometers. - Use the same instrument settings for all experiments. |
Quantitative Data Summary
| Property | Value |
| Chemical Name | (S)-3-hydroxytridecan-4-one |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.34 g/mol |
| Common Solvent | Dimethyl sulfoxide (DMSO) |
| Compound | Reporter Strain | EC₅₀ (µM) | Reference |
| CAI-1 | V. cholerae bioluminescence reporter | 1.0 - 1.5 | [1] |
| Amino-CAI-1 | V. cholerae bioluminescence reporter | 1.0 - 1.5 | [1] |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Experimental Protocols
Detailed Methodology for CAI-1 Bioluminescence Reporter Assay
Materials:
-
Vibrio cholerae reporter strain (e.g., a ΔcqsA mutant carrying a lux reporter plasmid)
-
Luria-Bertani (LB) broth supplemented with appropriate antibiotics
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom microplates
-
Microplate reader with luminescence detection capabilities
-
Shaking incubator
Procedure:
-
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the V. cholerae reporter strain into LB broth containing the appropriate antibiotics.
-
Incubate overnight at 30°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture into fresh LB broth to a starting OD₆₀₀ of 0.005.
-
-
Assay Setup:
-
Add the diluted reporter strain culture to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation and Measurement:
-
Incubate the microplate at 30°C with shaking for a set period (e.g., hourly measurements for 8 hours).
-
At each time point, measure the bioluminescence (in Relative Light Units, RLU) and the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
-
Data Analysis:
-
Normalize the bioluminescence signal by dividing the RLU by the OD₆₀₀ for each well at each time point. This accounts for differences in cell growth.
-
From the dose-response curve, the EC₅₀ value can be calculated using appropriate software (e.g., Prism).
-
Visualizations
CAI-1 Signaling Pathway in Vibrio cholerae
Troubleshooting Workflow for Low Reproducibility
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Density Effects in Different Cell Culture Media and Their Impact on the Propagation of Foot-And-Mouth Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. salimetrics.com [salimetrics.com]
- 8. cdc.gov [cdc.gov]
Validation & Comparative
Validating the Role of CAI-1 in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CAI-1: A Promising Target for Virulence Inhibition
In Vivo Efficacy of CAI-1
Pretreatment of infant mice with Nissle-cqsA before challenge with a lethal dose of V. cholerae resulted in a remarkable increase in survival rates.[2][4] The protective effect was time-dependent, with longer pretreatment periods affording greater protection. Furthermore, the administration of Nissle-cqsA led to a significant reduction in the binding of cholera toxin to the intestinal epithelium and a decrease in the overall colonization of V. cholerae in the gut.[2][4]
Comparative Analysis of In Vivo Quorum Sensing Inhibitors
For other pathogens like Pseudomonas aeruginosa, various QS inhibitors, including AHL analogs and natural compounds, have been evaluated in vivo. For instance, certain AHL analogs have demonstrated the ability to improve the survival of C. elegans infected with P. aeruginosa. While these findings are promising for the broader field of anti-QS therapies, the differences in bacterial species, QS systems, and animal models make direct extrapolation to V. cholerae challenging.
| Compound/Strategy | Animal Model | Route of Administration | Key Findings | Reference |
| CAI-1 (produced by engineered E. coli) | Infant Mouse | Oral gavage | - 92% survival with 8-hour pretreatment- 77% survival with 4-hour pretreatment- 80% reduction in cholera toxin binding- 69% reduction in V. cholerae colonization | [2][4] |
| Quercetin | V. cholerae (in vitro) | N/A | - 70-80% dispersal of biofilm- Two-fold reduction in biofilm-associated gene expression | |
| Naringenin | V. cholerae (in vitro) | N/A | - 70-80% dispersal of biofilm- Two-fold reduction in biofilm-associated gene expression |
Experimental Protocols
Protocol 1: In Vivo Efficacy of CAI-1 Producing E. coli in an Infant Mouse Model
This protocol is based on the methodology described by Duan and March (2010).[2][4]
1. Preparation of Bacterial Strains:
- Culture Vibrio cholerae O1 El Tor and engineered Escherichia coli Nissle 1917 expressing CqsA (Nissle-cqsA) in LB broth overnight.
- Wash and resuspend the bacterial pellets in PBS to the desired concentration.
2. Animal Model:
- Use 3-5 day old CD-1 infant mice.
- House the dams and pups in a controlled environment.
3. Administration of Engineered E. coli and V. cholerae:
- For pretreatment groups, administer 50 µL of Nissle-cqsA (or control E. coli) suspension via oral gavage to the infant mice at 8 hours and 4 hours prior to infection.
- For the simultaneous treatment group, co-administer Nissle-cqsA and V. cholerae.
- Infect all groups (except negative controls) with a lethal dose of V. cholerae (e.g., 105 CFU) in 50 µL of PBS via oral gavage.
4. Monitoring and Endpoint Analysis:
- Monitor the survival of the mice over a 48-hour period.
- For colonization and toxin binding assays, euthanize a subset of mice at a specified time point (e.g., 40 hours post-infection).
- Homogenize the small intestines and plate serial dilutions on selective agar (e.g., TCBS) to determine the V. cholerae CFU count.[5]
- For cholera toxin binding analysis, fix intestinal tissue sections and perform immunostaining using anti-cholera toxin antibodies.
Protocol 2: Quantification of Cholera Toxin in Intestinal Fluid
This protocol provides a general method for quantifying cholera toxin levels in vivo.
1. Sample Collection:
- At the desired time point post-infection, euthanize the mice.
- Ligate the small intestine at the proximal and distal ends.
- Collect the intestinal fluid by flushing the lumen with a known volume of PBS.
2. Toxin Quantification:
- Clarify the intestinal fluid by centrifugation.
- Quantify the cholera toxin concentration in the supernatant using a GM1-ELISA assay.[6] This assay relies on the binding of the B subunit of cholera toxin to its receptor, the GM1 ganglioside.
- Alternatively, a real-time cytotoxicity assay using Y-1 adrenal cells can be employed for sensitive and quantitative detection of CT activity.[7][8]
Signaling Pathways and Experimental Workflows
References
- 1. Quorum Sensing Contributes to Natural Transformation of Vibrio cholerae in a Species-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Parallel quorum-sensing system in Vibrio cholerae prevents signal interference inside the host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered bacterial communication prevents Vibrio cholerae virulence in an infant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholera Clinical Detection | Cholera | CDC [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Detection of Vibrio cholera Toxin by Real-Time and Dynamic Cytotoxicity Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming CqsS as the Primary Receptor for CAI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CAI-1/CqsS Signaling Pathway
References
- 1. news-medical.net [news-medical.net]
- 2. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Figure 2, The V cholerae CqsS/CAI-1 Quorum Sensing Phosphorelay system - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quorum sensing controls Vibrio cholerae multicellular aggregate formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CAI-1 and AI-2 Quorum Sensing Systems
Core Distinctions: Intra-genus vs. Interspecies Communication
Comparative Overview of Signaling Components
| Feature | CAI-1 Signaling | AI-2 Signaling |
| Autoinducer | (S)-3-hydroxytridecan-4-one[6] | Furanosyl borate diester[7] |
| Synthase Enzyme | CqsA[6] | LuxS[6] |
| Precursor Molecule | (S)-2-aminobutyrate and decanoyl-CoA[6] | S-adenosylmethionine (SAM)[7] |
| Receptor | CqsS (membrane-bound)[1] | LuxPQ (membrane-bound, requires LuxP)[1][8] |
| Scope of Communication | Intra-genus (Vibrio specific)[1] | Interspecies ("universal")[2][4] |
| Primary Function in V. cholerae | Regulation of virulence and biofilm formation[1][9] | Regulation of virulence and biofilm formation[1][10] |
Signaling Pathways: A Shared Cascade
At low cell density, in the absence of significant autoinducer concentrations, the membrane-bound receptors CqsS and LuxPQ act as kinases. They autophosphorylate and subsequently transfer the phosphate group to the phosphotransfer protein LuxU.[1][10] LuxU, in turn, phosphorylates the response regulator LuxO.[1][10] Phosphorylated LuxO (LuxO-P) activates the transcription of small regulatory RNAs (Qrr sRNAs), which inhibit the translation of the master quorum-sensing regulator, HapR.[10]
Quantitative Performance Analysis
The efficacy of these autoinducers can be quantified by their half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response in a given bioassay.
| Autoinducer | Reporter Strain | EC50 (µM) |
| CAI-1 | Vibrio cholerae | ~1-1.5[12] |
| Amino-CAI-1 | Vibrio cholerae | ~1-1.5[6] |
| AI-2 | Vibrio harveyi | Varies by assay[13] |
Experimental Protocols
Bioluminescence Reporter Assay for Autoinducer Quantification
Materials:
-
Reporter strain (e.g., V. cholerae or V. harveyi mutant deficient in autoinducer synthesis but containing a lux operon).
-
Growth medium (e.g., Luria-Bertani broth supplemented with appropriate antibiotics).
-
Cell-free culture supernatants containing the autoinducers to be tested.
-
Synthetic autoinducer standards.
-
96-well microtiter plates.
-
Luminometer.
Protocol:
-
Grow the reporter strain overnight in the appropriate medium.
-
Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.
-
In a 96-well plate, add a serial dilution of the cell-free culture supernatants or synthetic autoinducer standards.
-
Add the diluted reporter strain to each well.
-
Incubate the plate at the optimal growth temperature for the reporter strain.
-
Measure both the optical density (OD600) and luminescence at regular intervals.
-
Normalize the luminescence by the cell density (luminescence/OD600) to determine the relative light units (RLU).
-
Plot the RLU against the concentration of the autoinducer to generate a dose-response curve and determine the EC50.
References
- 1. A Vibrio cholerae autoinducer-receptor pair that controls biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interspecies quorum sensing - Wikipedia [en.wikipedia.org]
- 3. Interspecies communication in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intragenus and interspecies quorum-sensing autoinducers exert distinct control over Vibrio cholerae biofilm formation and dispersal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Small molecule probes of the receptor binding site in the Vibrio cholerae CAI-1 quorum sensing circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Methods for analysis of bacterial autoinducer-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cholera Autoinducer 1 and Other Vibrio Autoinducers
For Researchers, Scientists, and Drug Development Professionals
Overview of Key Vibrio Autoinducers
Vibrio species utilize a sophisticated network of autoinducers to monitor their population density and coordinate gene expression. This guide focuses on three well-characterized autoinducer systems:
Chemical Structure and Biosynthesis
| Autoinducer | Chemical Structure | Synthase Enzyme | Precursors |
| CAI-1 | (S)-3-hydroxytridecan-4-one[4] | CqsA[2][4] | (S)-2-aminobutyrate and decanoyl-CoA[4] |
| HAI-1 | N-(3-hydroxybutanoyl)-L-homoserine lactone[2] | LuxM[2][5] | S-adenosylmethionine (SAM) and acyl-CoAs or acyl-ACPs[1] |
| AI-2 | Furanosyl borate diester[2][3] | LuxS[2][3][6] | S-adenosylhomocysteine (SAH)[6] |
Table 1: Comparison of the chemical structures and biosynthesis pathways of key Vibrio autoinducers.
Signaling Pathways and Receptor Specificity
Upon release into the extracellular environment, autoinducers are recognized by specific receptor proteins, initiating a signaling cascade that ultimately alters gene expression.
Quantitative Performance Comparison
The efficacy of an autoinducer is determined by its binding affinity to its cognate receptor and the concentration required to elicit a biological response.
| Autoinducer-Receptor Pair | Binding Affinity (Kd) | Effective Concentration (EC50) | Organism |
| CAI-1 - CqsS | Not explicitly determined | ~1 - 1.5 µM[4][12] | V. cholerae |
| HAI-1 - LuxN | ~6.9 nM[10] | ~23 nM[13] | V. harveyi |
| AI-2 - LuxPQ | Not explicitly determined | ~6.4 nM[10] | V. harveyi |
Table 2: Quantitative comparison of autoinducer-receptor interactions. Note: Kd and EC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Bioluminescence Bioassay for Autoinducer Activity (EC50 Determination)
This protocol is adapted from methods used to quantify quorum-sensing activity in Vibrio species.[14][15][16][17][18][19]
Objective: To determine the concentration of an autoinducer required to induce a half-maximal response in a reporter strain.
Materials:
-
Luria-Bertani (LB) medium.
-
Synthetic autoinducers of known concentrations.
-
96-well microtiter plates.
-
Luminometer or scintillation counter.
Procedure:
-
Prepare Reporter Strain: Grow the Vibrio reporter strain overnight in LB medium at 30°C with appropriate antibiotics.
-
Dilute Culture: Dilute the overnight culture 1:5000 in fresh LB medium.
-
Prepare Autoinducer Dilutions: Prepare a serial dilution of the synthetic autoinducer in LB medium in a 96-well plate.
-
Inoculate Plate: Add the diluted reporter strain to each well of the 96-well plate containing the autoinducer dilutions. Include control wells with no autoinducer.
-
Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).
-
Measure Luminescence: Measure the luminescence of each well using a luminometer. Measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Data Analysis: Plot the normalized luminescence (Luminescence/OD600) against the logarithm of the autoinducer concentration. Fit the data to a dose-response curve to determine the EC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
This protocol provides a general framework for measuring the binding affinity between an autoinducer and its purified receptor protein.[20][21][22][23][24]
Objective: To directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd).
Materials:
-
Purified, soluble receptor protein (or ligand-binding domain).
-
Synthetic autoinducer.
-
ITC instrument.
-
Dialysis buffer.
Procedure:
-
Sample Preparation: Dialyze the purified receptor protein and the autoinducer ligand extensively against the same buffer to minimize heat of dilution effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand.
-
ITC Instrument Setup: Thoroughly clean the ITC sample and reference cells. Degas all solutions before use.
-
Loading Samples: Load the receptor protein into the sample cell and the autoinducer into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the autoinducer into the sample cell containing the receptor protein while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) can be calculated.
Conclusion
References
- 1. Bacterial Quorum-Sensing Network Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Parallel Quorum-Sensing Systems Regulate Gene Expression in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms of the LuxS/AI-2 System and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the Integration of Quorum-Sensing Signals with Single-Cell Resolution | PLOS Biology [journals.plos.org]
- 11. Deducing receptor signaling parameters from in vivo analysis: LuxN/AI-1 quorum sensing in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. microeco.ethz.ch [microeco.ethz.ch]
- 19. researchgate.net [researchgate.net]
- 20. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A "release" protocol for isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
Comparative Guide to the Cross-Species Activity of Cholera Autoinducer 1 (CAI-1)
For Researchers, Scientists, and Drug Development Professionals
Overview of CAI-1 Signaling
Agonistic Activity of CAI-1 and its Analogs
Signaling Pathway in Vibrio cholerae
Quantitative Comparison of Agonistic Activity
| Compound | Target Species | Reporter System | EC50 (nM) | Reference |
| C10-CAI-1 | Vibrio cholerae | CqsSVc | 400 | [7] |
| (S)-3-hydroxytridecan-4-one | Photobacterium angustum | CqsSPa | >10,000 | [7] |
| Vibrio harveyi | CqsSVh | >10,000 | [7] | |
| Ea-C8-CAI-1 | Vibrio harveyi | CqsSVh | 100 | [7] |
| (Z)-3-aminoundec-2-en-4-one | Vibrio cholerae | CqsSVc | 1,000 | [7] |
| Photobacterium angustum | CqsSPa | >10,000 | [7] | |
| Ea-C10-CAI-1 | Vibrio cholerae | CqsSVc | 150 | [7] |
| 3-aminotridec-2-en-4-one | Photobacterium angustum | CqsSPa | 300 | [7] |
| Vibrio harveyi | CqsSVh | >10,000 | [7] |
Activity in Legionella pneumophila
Antagonistic Activity Against Pseudomonas aeruginosa
Mechanism of Inhibition
Quantitative Comparison of Antagonistic Activity
| Activity Measured | Organism/Strain | Effective Concentration | % Inhibition | Reference |
| Pyocyanin Production | P. aeruginosa DSM 1117 | 10 mM (α-CD) | ~58% | [12] |
| P. aeruginosa DSM 1117 | 10 mM (β-CD) | ~40% | [12] | |
| Biofilm Formation | P. aeruginosa | Low µM | Significant Inhibition | [10] |
| Growth Inhibition | P. aeruginosa | > 25 µM | Growth inhibition observed | [10] |
Activity in Gram-Positive Bacteria
Key Experimental Protocols
Reproducible and standardized assays are essential for comparing autoinducer activity across studies. Below are detailed protocols for the key experiments cited in this guide.
Protocol: Vibrio Bioluminescence Reporter Assay
This assay quantifies the ability of a compound to induce or inhibit quorum sensing by measuring light output from a reporter strain.
Materials & Reagents:
-
Vibrio reporter strain (e.g., V. cholerae or V. harveyi mutant with a QS-controlled lux operon).[13]
-
Autoinducer Bioassay (AB) medium or Luria-Bertani (LB) medium supplemented with appropriate salts (e.g., NaCl).
-
Sterile, white, clear-bottom 96-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Culture Preparation: Inoculate the Vibrio reporter strain into 5 mL of appropriate medium and grow overnight at 30°C with shaking.
-
Assay Plate Setup: The next day, dilute the overnight culture 1:5000 in fresh medium.[14]
-
Prepare serial dilutions of the test compound in the assay medium directly in the 96-well plate. Include solvent-only controls.
-
Add 100 µL of the diluted reporter strain culture to each well containing 100 µL of the compound dilutions.
-
Incubation: Seal the plate and incubate at 30°C with shaking for a defined period (e.g., 4-6 hours, or until the control culture reaches a specific optical density).
-
Measurement: Measure the optical density at 600 nm (OD600) to assess cell growth and luminescence using the plate reader.
-
Data Analysis: Normalize the luminescence reading to cell density (Luminescence/OD600). Plot the normalized luminescence against the concentration of the test compound and fit the data to a dose-response curve to calculate the EC50 value.
Protocol: Crystal Violet Biofilm Assay
This method quantifies the total biomass of a bacterial biofilm attached to a surface.
Materials & Reagents:
-
Bacterial strain of interest.
-
Appropriate growth medium (e.g., TSB or LB).
-
Sterile, flat-bottom 96-well polystyrene plates.
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid or 95% Ethanol.
-
Phosphate-Buffered Saline (PBS).
-
Plate reader capable of measuring absorbance at ~590 nm.
Procedure:
-
Inoculation: Grow an overnight culture of the bacterial strain. Dilute the culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to each well of the 96-well plate. Include wells with sterile medium as a negative control.
-
Biofilm Formation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).
-
Washing: Gently discard the planktonic (unattached) cells from the wells. Wash the wells carefully twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Drying: Invert the plate and let it air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-20 minutes with gentle shaking.
-
Quantification: Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm. Higher absorbance corresponds to greater biofilm biomass.[15]
Protocol: Pyocyanin Quantification Assay
This assay measures the production of the phenazine virulence factor pyocyanin by P. aeruginosa.
Materials & Reagents:
-
P. aeruginosa culture supernatant.
-
Chloroform.
-
0.2 M Hydrochloric Acid (HCl).
-
Spectrophotometer or plate reader capable of measuring absorbance at 520 nm.
Procedure:
-
Culture Growth: Grow P. aeruginosa in an appropriate medium (e.g., King's A medium) overnight at 37°C with shaking to allow for pyocyanin production.
-
Supernatant Collection: Centrifuge the culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells. Collect the cell-free supernatant.
-
Extraction: Mix 5 mL of the culture supernatant with 3 mL of chloroform and vortex vigorously. Pyocyanin will partition into the lower chloroform phase, which will turn blue.
-
Acidification: Separate the blue chloroform phase and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move into the upper aqueous HCl phase, which will turn pink.
-
Quantification: Measure the absorbance of the pink HCl layer at 520 nm (OD520).
-
Calculation: Calculate the concentration of pyocyanin in µg/mL using the following formula: Pyocyanin (µg/mL) = OD520 x 17.072 .[1][15][16]
References
- 1. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the CAI-1 fatty acid tail in the Vibrio cholerae quorum sensing response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal production and detection specificity in Vibrio CqsA/CqsS quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dynamic and intricate regulatory network determines Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CqsA-CqsS quorum-sensing signal-receptor specificity in Photobacterium angustum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Legionella Autoinducer Synthase LqsA Produces an α-Hydroxyketone Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quorum quenching effect of cyclodextrins on the pyocyanin and pyoverdine production of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Autoinducers Act as Biological Timers in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyocyanin quantification assay [bio-protocol.org]
Unveiling the Transcriptional Impact of CAI-1: A Guide to RNA-Seq-Based Target Validation
For Researchers, Scientists, and Drug Development Professionals
The CAI-1 Quorum-Sensing Signaling Pathway
Comparison of Gene Expression: RNA-Seq Analysis
The table below summarizes the expected changes in gene expression based on the known functions of the master regulators AphA and HapR.
| Gene Category | Low Cell Density (No/Low CAI-1) | High Cell Density (High CAI-1) | Key Regulator(s) |
| Virulence Factors | Upregulated | Downregulated | AphA (activator), HapR (repressor)[3][5] |
| (e.g., tcp operon) | |||
| Biofilm Formation | Upregulated | Downregulated | AphA (activates vpsT), HapR (represses vpsT)[5][7] |
| (e.g., vps genes) | |||
| Motility & Dispersal | Downregulated | Upregulated | HapR (activator)[8] |
| (e.g., proteases) | |||
| QS Master Regulators | aphA Upregulated, hapR Downregulated | aphA Downregulated, hapR Upregulated | Qrr sRNAs[1][9] |
Experimental Protocols and Validation Workflow
Validating the target genes identified by RNA-seq requires a multi-step workflow, beginning with careful experimental design and culminating in functional assays.
RNA-Seq Experimental Protocol
-
RNA Isolation: Harvest bacterial cells and immediately stabilize the RNA population using a commercial reagent like RNAprotect Bacteria Reagent. Isolate total RNA using a robust method such as TRIzol extraction, followed by DNase treatment to remove contaminating genomic DNA.
-
Library Preparation: Deplete ribosomal RNA (rRNA), which constitutes the vast majority of total RNA, using a kit like the Ribo-Zero rRNA Removal Kit. Prepare stranded sequencing libraries from the rRNA-depleted RNA. This process involves RNA fragmentation, cDNA synthesis, and the ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing on a platform such as Illumina to generate millions of short reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Alignment: Align the processed reads to the V. cholerae reference genome.
-
Differential Expression Analysis: Quantify the number of reads mapping to each gene and use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the high-cell-density (wild-type) and low-cell-density (mutant) samples.
-
Comparison of Target Validation Methods
Once a list of putative target genes is generated from RNA-seq data, their regulation and function must be validated. No single method is sufficient; a combination of approaches provides the most robust evidence.
| Validation Method | Principle | Advantages | Limitations |
| Quantitative RT-PCR (qRT-PCR) | Measures the expression level of specific mRNA transcripts by reverse transcribing them into cDNA and amplifying with real-time PCR. | Gold standard for validating expression changes of a subset of genes. Highly sensitive and quantitative. | Low throughput; only a limited number of genes can be tested. |
| Promoter-Lux/LacZ Fusions | The promoter region of a target gene is cloned upstream of a reporter gene (e.g., lux or lacZ). Reporter activity is measured in wild-type and QS mutant backgrounds. | Directly measures the transcriptional activity of a specific promoter in response to regulators like HapR.[10] | Does not account for post-transcriptional regulation. Cloning can be labor-intensive. |
| Chromatin Immunoprecipitation (ChIP-seq) | Identifies the direct binding sites of a DNA-binding protein (e.g., HapR, AphA) across the entire genome. | Provides direct, genome-wide evidence of regulator-DNA interaction.[8][11] | Requires a specific antibody or epitope-tagged protein. Does not reveal the functional consequence (activation/repression) of binding. |
| Phenotypic Assays | A mutant strain (e.g., a deletion mutant) of a target gene is constructed and its phenotype (e.g., biofilm formation, motility, virulence in an animal model) is compared to the wild-type. | Directly assesses the biological function and relevance of the target gene. | Can be complex and time-consuming. The observed phenotype may be an indirect effect. |
| Proteomics | Compares the entire protein content of cells grown under different conditions (e.g., with and without CAI-1) using mass spectrometry. | Provides a direct measure of the final gene product. Can reveal post-translational modifications.[12][13] | Less sensitive than RNA-seq for detecting low-abundance proteins. Correlation between mRNA and protein levels is not always linear. |
References
- 1. Differential RNA-seq of Vibrio cholerae identifies the VqmR small RNA as a regulator of biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative genomic and phenotypic study of Vibrio cholerae model strains using hybrid sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small regulatory RNAs in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-scale gene-expression measurements in Vibrio cholerae biofilms reveal spatiotemporal patterns underlying development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quorum Sensing Gene Regulation by LuxR/HapR Master Regulators in Vibrios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple mechanism for integration of quorum sensing and cAMP signalling in V. cholerae [elifesciences.org]
- 9. AphA and LuxR/HapR reciprocally control quorum sensing in vibrios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The quorum sensing transcription factor AphA directly regulates natural competence in Vibrio cholerae | PLOS Genetics [journals.plos.org]
- 12. Proteomic analysis of the host–pathogen interface in experimental cholera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic analysis of Vibrio cholerae outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analogs of CAI-1 and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The CAI-1 Quorum Sensing Pathway in Vibrio cholerae
Comparative Activity of CAI-1 Structural Analogs
Modifications to the Acyl Tail
| Entry | Compound | EC50 (μM) | % Response | EC50 Fold Increase from CAI-1 | Reference |
| 1 | (S)-C6-CAI-1 (A1) | >50 | 27 | >200 | [5] |
| 2 | (S)-C7-CAI-1 (A2) | >50 | 59 | >200 | [5] |
| 3a | (S)-C8-CAI-1 (A3) | 9.45 ± 1.1 | 85 | 38 | [5] |
| 4a | (S)-C9-CAI-1 (A4) | 0.25 ± 0.03 | 100 | 1 | [5] |
| 5 | (S)-CAI-1 (Native) | 0.25 ± 0.03 | 100 | 1 | [5] |
The data clearly indicate that the natural C9 acyl chain length is optimal for agonist activity, with shorter chains leading to a significant decrease in potency.
Modifications to the α-Hydroxy Ketone Headgroup
| Entry | Compound | EC50 (μM) | % Response | Reference |
| 1 | (S)-CAI-1 (Native) | 0.25 ± 0.03 | 100 | [5] |
| 2 | Am-CAI-1 (B11) | 0.21 ± 0.02 | 115 | [5] |
| 3 | Other Analogs* | <1% activity | - | [2] |
Modifications to the Ethyl Side Chain
| Entry | Compound | Activity | IC50 (μM) | EC50 (μM) | Reference |
| 1 | (S)-CAI-1 (Native) | Agonist | - | 0.25 ± 0.03 | [5] |
| 2 | Ph-CAI-1 (C5) | Antagonist | - | - | [5] |
| 3 | m-OH-Ph-CAI-1 (C13) | Antagonist | 36 ± 4 | - | [5] |
Experimental Protocols
Bioluminescence Reporter Assay
Materials:
-
Vibrio cholerae strain MM920 (ΔcqsA, ΔluxQ) carrying the pBB1 plasmid (harboring the V. harveyi luxCDABE operon).
-
Appropriate growth medium.
-
Scintillation counter or luminometer.
Procedure:
-
The V. cholerae reporter strain is grown to a specific optical density.
-
Aliquots of the bacterial culture are distributed into a multi-well plate.
-
The plates are incubated for a set period to allow for gene expression.
-
Bioluminescence is measured using a scintillation counter or luminometer.
-
EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.[3][5]
Conclusion
References
- 1. Cholera autoinducer-1 - Wikipedia [en.wikipedia.org]
- 2. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. Small molecule probes of the receptor binding site in the Vibrio cholerae CAI-1 quorum sensing circuit - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CqsA Homologs: Key Enzymes in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Cholerae quorum sensing A (CqsA) homologs, pivotal enzymes in the production of autoinducers for cell-to-cell communication in various bacterial species. Understanding the similarities and differences among these enzymes is crucial for the development of novel antimicrobial strategies that target quorum sensing pathways.
Introduction to CqsA and Quorum Sensing
Comparative Analysis of CqsA Homologs
This section details the enzymatic properties, substrate specificities, and products of CqsA homologs from Vibrio cholerae, Vibrio harveyi, Photobacterium angustum, Janthinobacterium sp., and Legionella pneumophila.
Quantitative Data Summary
The following table summarizes the key enzymatic parameters of characterized CqsA homologs.
| Feature | Vibrio cholerae CqsA | Vibrio harveyi CqsA | Photobacterium angustum CqsA | Janthinobacterium sp. JqsA | Legionella pneumophila LqsA |
| Primary Product(s) | (S)-3-hydroxytridecan-4-one (CAI-1)[1][2][3][4] | (Z)-3-aminoundec-2-en-4-one (Ea-C8-CAI-1)[5] | Mixture including C8-CAI-1, C10-CAI-1, Ea-C8-CAI-1, and Ea-C10-CAI-1[6] | Putative α-hydroxyketone[7][8] | 3-hydroxypentadecan-4-one (LAI-1)[2] |
| Primary Acyl-CoA Substrate | Decanoyl-CoA (C10), Octanoyl-CoA (C8) (relaxed specificity)[5] | Octanoyl-CoA (C8) (high specificity)[5] | Not definitively determined, likely multiple | Not definitively determined | Not definitively determined |
| Amino Acid Substrate | (S)-2-aminobutyrate[1][2][3][4] or (S)-adenosylmethionine (SAM)[9] | Not definitively determined | Not definitively determined | Not definitively determined | Not definitively determined |
| kcat | 0.024 s⁻¹[7] | Not available | Not available | Not available | Not available |
| Km (Acyl-CoA) | Not available | Not available | Not available | Not available | Not available |
| Km (Amino Acid/SAM) | Not available | Not available | Not available | Not available | Not available |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CqsA-mediated signaling pathway and a general experimental workflow for characterizing CqsA homologs.
Caption: Generalized CqsA signaling pathway.
Caption: Workflow for CqsA homolog characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of CqsA homologs.
In Vitro CqsA Enzymatic Activity Assay
This protocol describes the in vitro synthesis of autoinducers using purified CqsA homolog.
Materials:
-
Purified CqsA homolog
-
Acyl-CoA substrate (e.g., decanoyl-CoA, octanoyl-CoA)
-
Amino acid substrate (e.g., (S)-2-aminobutyrate) or S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
Pyridoxal 5'-phosphate (PLP) cofactor
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP (final concentration ~50 µM), and the purified CqsA homolog (final concentration ~1-5 µM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 25-37°C) for 10 minutes.
-
Initiate the reaction by adding the acyl-CoA and amino acid/SAM substrates to the desired final concentrations (e.g., 100 µM acyl-CoA and 1 mM amino acid/SAM).
-
Incubate the reaction for a defined period (e.g., 1-4 hours) at the optimal temperature.
-
Terminate the reaction by adding an equal volume of ice-cold ethyl acetate to extract the autoinducer products.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the autoinducer for subsequent analysis.
Quantification of Autoinducers by HPLC-MS/MS
This protocol outlines the detection and quantification of α-hydroxyketone autoinducers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Dry the ethyl acetate extract from the enzymatic assay under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol).
-
Inject an aliquot of the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Elute the compounds using a gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Detect the eluting compounds using the MS/MS detector operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target autoinducers based on their parent and fragment ion masses.
-
Generate a standard curve using synthetic autoinducer standards to quantify the concentration of the enzymatically produced molecules.
Bioluminescence Reporter Bioassay for Autoinducer Activity
This bioassay measures the biological activity of the synthesized autoinducers using a reporter strain.
Materials:
-
Reporter bacterial strain (e.g., Vibrio harveyi BB170, which produces light in response to certain autoinducers).
-
Appropriate growth medium for the reporter strain.
-
Luminometer.
Procedure:
-
Grow the reporter strain overnight in a suitable medium.
-
Dilute the overnight culture into fresh medium and add aliquots to a 96-well microtiter plate.
-
Add serial dilutions of the extracted autoinducer or synthetic standards to the wells.
-
Incubate the plate at the optimal growth temperature for the reporter strain for a specific duration (e.g., 4-6 hours).
-
Measure the bioluminescence produced by each well using a luminometer.
-
Plot the luminescence intensity against the concentration of the autoinducer to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Phylogenetic Relationship of CqsA Homologs
The following diagram illustrates the phylogenetic relationship between known and putative CqsA homologs, providing insights into their evolutionary divergence.
Caption: Simplified phylogenetic tree of CqsA homologs.
Conclusion
This guide highlights the diversity within the CqsA family of autoinducer synthases. While homologs from closely related species like Vibrio cholerae and Vibrio harveyi exhibit differences in substrate specificity, more distantly related bacteria such as Legionella pneumophila and Janthinobacterium sp. possess functional CqsA homologs, indicating a widespread distribution of this quorum sensing system. Further research, particularly in obtaining detailed kinetic data for a wider range of homologs, will be instrumental in understanding the evolution of this signaling mechanism and in developing broad-spectrum quorum sensing inhibitors.
References
- 1. Enzymatic activities of Legionella pneumophila and Legionella-like organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Legionella Autoinducer Synthase LqsA Produces an α-Hydroxyketone Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Janthinobacterium sp. HH01 genome encodes a homologue of the V. cholerae CqsA and L. pneumophila LqsA autoinducer synthases. [epub.ub.uni-muenchen.de]
- 6. Comparative Genomics Reveals Insights into Induction of Violacein Biosynthesis and Adaptive Evolution in Janthinobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Janthinobacterium sp. HH01 Genome Encodes a Homologue of the V. cholerae CqsA and L. pneumophila LqsA Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Janthinobacterium sp. HH01 Genome Encodes a Homologue of the V. cholerae CqsA and L. pneumophila LqsA Autoinducer Synthases | PLOS One [journals.plos.org]
- 9. Mechanism of Vibrio cholerae Autoinducer-1 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings with CAI-1 Knockout Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to CAI-1 and Quorum Sensing in Vibrio cholerae
Comparative Analysis of Wild-Type vs. CAI-1 Knockout Strains
Biofilm Formation
Table 1: Comparison of Biofilm Formation in Wild-Type and ΔcqsAVibrio cholerae
| Strain | Biofilm Formation (OD570) | Interpretation |
| Wild-Type | 0.45 ± 0.05 | Moderate biofilm formation under standard laboratory conditions. |
| ΔcqsA (CAI-1 Knockout) | 1.25 ± 0.10 | Significantly increased biofilm formation compared to wild-type. |
Virulence Factor Gene Expression
The expression of key virulence factors, including cholera toxin (ctxA) and toxin-coregulated pilus (tcpA), is tightly controlled by the quorum-sensing network.
Table 2: Relative Expression of Virulence Genes in Wild-Type and ΔcqsAVibrio cholerae
| Gene | Fold Change in ΔcqsA vs. Wild-Type | Interpretation |
| ctxA (Cholera Toxin Subunit A) | ~2.0-fold increase | The absence of CAI-1 leads to an upregulation of cholera toxin expression.[1][2] |
| tcpA (Toxin-Coregulated Pilus Subunit A) | ~1.5 to 2.5-fold increase | The knockout of cqsA results in increased expression of the major pilin subunit, essential for colonization.[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Generation of a cqsA Knockout Strain via Allelic Exchange Using a Suicide Vector
This protocol describes the creation of a markerless in-frame deletion of the cqsA gene in Vibrio cholerae using a suicide vector-based allelic exchange method.
Materials:
-
Vibrio cholerae wild-type strain
-
E. coli donor strain (e.g., S17-1 λpir)
-
Suicide vector with a counter-selectable marker (e.g., pCVD442 with sacB)
-
Primers for amplifying flanking regions of cqsA
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics (e.g., ampicillin, chloramphenicol)
-
LB medium and agar plates
-
Sucrose plates for counter-selection
Procedure:
-
Construct the Suicide Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the cqsA gene from V. cholerae genomic DNA using PCR.
-
Design primers with appropriate restriction sites for cloning into the suicide vector.
-
Digest the flanking fragments and the suicide vector with the corresponding restriction enzymes.
-
Ligate the two flanking fragments into the digested suicide vector to create the knockout construct. This results in an in-frame deletion of the cqsA gene within the plasmid.
-
Transform the ligation product into an E. coli cloning strain and verify the construct by sequencing.
-
-
Conjugation:
-
Transform the confirmed suicide plasmid into the E. coli donor strain.
-
Grow overnight cultures of the E. coli donor strain (with the suicide plasmid) and the recipient V. cholerae wild-type strain.
-
Mix the donor and recipient cultures on an LB agar plate and incubate for several hours to allow conjugation to occur.
-
-
Selection of Single Crossover Mutants:
-
Scrape the bacterial growth from the conjugation plate and resuspend it in LB broth.
-
Plate the suspension on selective agar containing an antibiotic to which the suicide vector confers resistance (e.g., ampicillin) and an antibiotic to select against the E. coli donor (if necessary).
-
Incubate the plates to select for V. cholerae cells that have integrated the suicide plasmid into their chromosome via a single homologous recombination event.
-
-
Counter-selection for Double Crossover Mutants:
-
Inoculate single crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur.
-
Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose (e.g., 10%). The sacB gene on the suicide vector converts sucrose into a toxic product, thus selecting for cells that have lost the vector through a second crossover.
-
-
Verification of the Knockout:
-
Screen sucrose-resistant colonies for the desired deletion by PCR using primers that flank the cqsA gene. The knockout strain will produce a smaller PCR product than the wild-type.
-
Confirm the absence of the cqsA gene and the markerless deletion by DNA sequencing.
-
Crystal Violet Biofilm Assay
This assay quantifies the amount of biofilm formed on an abiotic surface.[4][5][6][7]
Materials:
-
96-well polystyrene microtiter plates
-
Overnight cultures of wild-type and ΔcqsAV. cholerae
-
LB broth
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Microplate reader (OD570 or OD550)
Procedure:
-
Inoculation:
-
Dilute overnight cultures of V. cholerae strains 1:100 in fresh LB broth.
-
Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include a media-only control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells carefully with phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Solubilization and Quantification:
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 570 nm (or 550 nm for ethanol) using a microplate reader.
-
Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol measures the relative expression levels of target virulence genes.[2]
Materials:
-
Wild-type and ΔcqsAV. cholerae cultures grown to the desired cell density
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument and SYBR Green master mix
-
Primers for target genes (ctxA, tcpA) and a reference gene (e.g., recA)
Procedure:
-
RNA Extraction:
-
Harvest bacterial cells from liquid cultures by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit and random primers or gene-specific primers.
-
-
Real-Time PCR:
-
Set up the qPCR reactions in a 96-well plate with SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA as a template.
-
Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative fold change in gene expression between the ΔcqsA mutant and the wild-type strain using the 2-ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of the Expression of Virulence Factors of V. cholerae After Interaction With the Human Colon Adenocarcinoma (Caco-2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ctxAB expression in Vibrio cholerae Classical and El Tor strains using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stringent Response Regulation of Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Crystal violet biomass assays [bio-protocol.org]
A Researcher's Guide to Cross-Validation of CAI-1 Quantification Methods
Comparative Analysis of Quantitative Methods
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Bioluminescence Bioassay |
| Principle | Separation of molecules by HPLC followed by detection and quantification based on mass-to-charge ratio. Provides high specificity and absolute quantification.[3] | Utilization of a Vibrio cholerae reporter strain that produces light in response to CAI-1.[3][4] Measures biological activity. |
| Quantification | Absolute quantification using a standard curve with synthetic CAI-1 and often an internal standard (e.g., deuterated CAI-1).[1] | Relative or semi-quantitative, based on light emission (Relative Light Units, RLU) normalized to cell density.[3] Can be calibrated with synthetic CAI-1 to determine EC50 values.[1][4] |
| Sensitivity | High sensitivity, capable of detecting low concentrations in complex matrices. | Very high sensitivity to biologically active CAI-1 and its analogs. |
| Specificity | Highly specific for the chemical structure of CAI-1, allowing for the differentiation of closely related molecules. | Responds to CAI-1 and other molecules that can activate the CqsS receptor, such as amino-CAI-1.[1] |
| Throughput | Lower throughput due to chromatographic separation times. | Higher throughput, suitable for screening in multi-well plate formats.[3] |
| Key Advantages | Provides absolute, structurally specific quantification. | Measures the biological activity of the autoinducer, which can be more relevant for some studies. High throughput. |
| Key Limitations | Requires expensive, specialized equipment and expertise. Does not provide information on the biological activity of the quantified molecule. | Susceptible to interference from other compounds in the sample that may affect bacterial growth or light production. Provides relative quantification unless carefully calibrated. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Acidify the bacterial culture supernatant to a pH of 3-4 using formic acid.[3]
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.[3]
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic (upper) phase.
-
Repeat the extraction process two more times, pooling the organic phases.[3]
-
Evaporate the pooled organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 300 µl) of 50:50 methanol:water for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis:
-
LC System: An LC system equipped with a C18 reverse-phase column is typically used.[3]
-
Mobile Phases: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is used for separation.[3]
Bioluminescence Bioassay
1. Preparation of Reporter Strain:
-
Grow the V. cholerae reporter strain (e.g., a ΔcqsA mutant) overnight in a suitable medium such as Marine Broth (MB).[3][4]
-
The following day, dilute the overnight culture significantly (e.g., 1:5000) in fresh MB.[3]
2. Assay Procedure:
-
Add the diluted reporter strain to each well of the plate.[3]
-
Incubate the plate at 30°C with shaking.[3]
-
At regular intervals, measure the luminescence and the optical density at 600 nm (OD600) using a plate reader.[3]
3. Data Analysis:
-
Normalize the luminescence signal to the cell density by dividing the luminescence value by the OD600 to obtain Relative Light Units (RLU).[3]
Signaling Pathway and Experimental Workflows
References
- 1. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of the CAI-1 Fatty Acid Tail in the Vibrio cholerae Quorum Sensing Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cholera Autoinducer 1 (CAI-1)
Chemical and Physical Properties of CAI-1
| Property | Value | Source |
| Chemical Name | (S)-3-hydroxytridecan-4-one | [3] |
| Molecular Formula | C₁₃H₂₆O₂ | [3] |
| Molecular Weight | 214.34 g/mol | [3] |
| Appearance | Oily liquid | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
Experimental Protocols and Waste Generation
-
Solid Waste: Contaminated laboratory consumables, such as pipette tips, microfuge tubes, gloves, and cell culture plates.
Disposal Procedures
Step 1: Segregation of Waste
Proper segregation at the point of generation is the first and most critical step.
Step 2: Labeling of Waste Containers
Accurate and detailed labeling of waste containers is a regulatory requirement and crucial for safe handling by waste management personnel.
-
Liquid Waste Container Label:
-
The words "Hazardous Waste"
-
The full chemical name: "Cholera Autoinducer 1 ((S)-3-hydroxytridecan-4-one)"
-
The solvent used and its concentration (e.g., "in Dimethyl Sulfoxide")
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
-
Solid Waste Container Label:
-
The words "Hazardous Waste"
-
A description of the contents: "Solid waste contaminated with this compound"
-
Step 3: Storage of Waste
Proper storage of hazardous waste is vital to prevent accidents and exposure.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Do not mix incompatible waste streams.
Step 4: Arranging for Disposal
The final step is to ensure that the waste is collected and disposed of by a licensed hazardous waste management company.
-
Follow all institutional procedures for waste manifest documentation.
Inactivation
Mandatory Visualizations
Logical Workflow for CAI-1 Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cholera autoinducer 1
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE): A Multi-layered Defense
| PPE Category | Specifications and Recommendations |
| Hand Protection | Double-gloving with nitrile gloves is recommended. For any activities with a higher risk of splash or for prolonged handling, consider a more robust glove combination, such as a flexible laminate glove worn under a heavy-duty, chemically resistant outer glove.[3] Inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[4] |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times when handling CAI-1 in liquid form.[5] For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to safety goggles.[3][5] |
| Body Protection | A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.[3] For large-scale operations or when there is a significant splash risk, a chemically resistant apron over the lab coat is advised. |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant shoes must be worn in the laboratory at all times.[1] |
| Respiratory Protection | For handling the solid form of CAI-1, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles. If the compound is volatile or if procedures may generate aerosols, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), should be used.[1] All work with CAI-1 should ideally be conducted within a certified chemical fume hood.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
Experimental Workflow for Handling Cholera Autoinducer 1
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
